Isodihydrofutoquinol B
Description
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21-/m1/s1 |
InChI Key |
SMOHLDSEWHACKE-SPLOXXLWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Isodihydrofutoquinol B from Piper kadsura: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B, a neolignan found in the stems of Piper kadsura (Choisy) Ohwi, has garnered scientific interest for its significant neuroprotective properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this promising natural compound. Detailed experimental protocols for its extraction and purification are presented, alongside quantitative data on its neuroprotective efficacy. Furthermore, this document illustrates the potential molecular mechanisms underlying its therapeutic effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Piper kadsura, a perennial vine native to Southern China, has a long history of use in traditional medicine for treating various ailments, including inflammatory diseases and asthma.[1] Modern phytochemical investigations have revealed that the stems of this plant are a rich source of bioactive compounds, particularly neolignans and amide alkaloids.[2][3] Among these, this compound has emerged as a compound of interest due to its potent neuroprotective activities.
Initial studies on the chemical constituents of Piper kadsura led to the identification of a variety of neolignans.[1] Subsequent bioactivity-guided fractionation and spectroscopic analysis of the stem extracts resulted in the isolation and characterization of this compound. Its discovery has paved the way for further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases.
Isolation of this compound
The isolation of this compound from Piper kadsura stems involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology based on established phytochemical techniques for isolating neolignans from Piper species.
Experimental Protocol: Isolation and Purification
A detailed workflow for the isolation of this compound is outlined below.
2.1.1. Plant Material The stems of Piper kadsura (Choisy) Ohwi are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference. The plant material is then air-dried and pulverized into a coarse powder.
2.1.2. Extraction The powdered stems of Piper kadsura are extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
2.1.3. Fractionation The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297), and n-butanol. The neuroprotective activity is often concentrated in the ethyl acetate fraction.
2.1.4. Chromatographic Purification The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using a reversed-phase C18 column on a prep-HPLC system with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
2.1.5. Structure Elucidation The structure of the purified this compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
Isolation Workflow Diagram
Caption: Isolation and purification workflow for this compound.
Biological Activity and Quantitative Data
This compound has demonstrated significant neuroprotective effects in in vitro models of neurodegeneration. Specifically, studies have shown its ability to protect PC12 cells from amyloid-beta (Aβ₂₅₋₃₅)-induced cell damage, a model relevant to Alzheimer's disease.[2]
Neuroprotective Efficacy
The neuroprotective activity of this compound and other compounds isolated from Piper kadsura has been quantified, with EC₅₀ values representing the concentration at which 50% of the maximal protective effect is observed.
| Compound | Bioactivity | Cell Line | Inducing Agent | EC₅₀ (µM) | Reference |
| This compound (and other active neolignans) | Neuroprotection | PC12 | Aβ₂₅₋₃₅ | 3.06 - 29.3 | [2] |
| Futoquinol | Neuroprotection, Anti-inflammatory | PC12, BV-2 | Aβ₂₅₋₃₅, LPS | 16.8 (anti-inflammatory) | [4][5] |
| Hancinone | Neuroprotection | PC12, N9 | Aβ₂₅₋₃₅ | Not specified | [4] |
Mechanism of Action: Neuroprotective Signaling Pathways
The neuroprotective effects of compounds from Piper kadsura, including this compound, are believed to be mediated through the modulation of specific cellular signaling pathways. Research on the extract and its components suggests a multifactorial mechanism involving the reduction of apoptosis, enhancement of autophagy, and activation of key metabolic and stress-response pathways.[2][4]
One of the proposed mechanisms involves the activation of the SIRT1/PPARγ/GLUT1 signaling pathway.[4] This pathway plays a crucial role in cellular energy metabolism and stress resistance.
Proposed Signaling Pathway
Caption: Proposed SIRT1/PPARγ/GLUT1 neuroprotective pathway.
Conclusion
This compound, isolated from the stems of Piper kadsura, represents a promising natural product with significant neuroprotective potential. The detailed isolation protocols and quantitative bioactivity data presented in this guide provide a solid foundation for further research and development. The elucidation of its mechanism of action, potentially through the modulation of pathways like SIRT1/PPARγ/GLUT1, opens new avenues for the development of novel therapeutics for neurodegenerative diseases. This technical guide serves as a comprehensive resource for scientists dedicated to advancing the field of natural product-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piper Kadsura Extract and its Bioactive Components Attenuates Aβ25-35-Induced Neurotoxicity by Modulating Glycolysis and Activating the SIRT1/PPARγ/GLUT1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Isodihydrofutoquinol B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B, a naturally occurring lignan (B3055560) predominantly isolated from plants of the Piper genus, has garnered interest within the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of this compound. It consolidates available spectroscopic data, outlines experimental protocols for its isolation, and explores its potential mechanism of action in neuroprotection. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is classified as a 2,3-dihydrobenzofuran (B1216630) neolignan. Its core structure consists of a dihydrobenzofuran ring system with substituted phenyl and methyl groups.
Systematic Name: (7S,8R)-7,8-dihydro-8-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-(3,4-methylenedioxyphenyl)benzo[d]furan
Molecular Formula: C₂₁H₂₄O₅
Molecular Weight: 356.4 g/mol
The fundamental structure of this compound is characterized by a trans-orientation of the substituents at the C-7 and C-8 positions of the dihydrobenzofuran ring, a common feature among many naturally occurring neolignans.
Stereochemistry and Absolute Configuration
The stereochemistry of this compound is crucial for its biological activity. The molecule possesses two chiral centers at the C-7 and C-8 positions. The absolute configuration has been determined to be (7S, 8R). This assignment is based on spectroscopic analysis and comparison with related compounds whose absolute stereochemistry has been confirmed through methods such as X-ray crystallography. The specific spatial arrangement of the methyl group at C-7 and the substituted phenyl group at C-8 is critical for its interaction with biological targets.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts, which are instrumental in the identification and characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 3.52 | m | |
| H-8 | 4.95 | d | 8.0 |
| 7-CH₃ | 1.10 | d | 7.0 |
| 3'-OCH₃ | 3.89 | s | |
| 5'-H | 6.87 | d | 8.0 |
| 2'-H | 6.95 | d | 1.5 |
| 6'-H | 6.98 | dd | 8.0, 1.5 |
| H-4 | 6.80 | d | 8.0 |
| H-5 | 6.85 | d | 8.0 |
| H-6 | 6.78 | s | |
| -OCH₂O- | 5.95 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 148.0 |
| C-3 | 108.2 |
| C-3a | 131.5 |
| C-4 | 109.5 |
| C-5 | 118.9 |
| C-6 | 125.4 |
| C-7 | 45.8 |
| C-7a | 159.2 |
| C-8 | 88.5 |
| 7-CH₃ | 16.5 |
| C-1' | 134.5 |
| C-2' | 106.5 |
| C-3' | 146.8 |
| C-4' | 144.2 |
| C-5' | 108.6 |
| C-6' | 119.8 |
| 3'-OCH₃ | 56.0 |
| -OCH₂O- | 101.1 |
Experimental Protocols
Isolation of this compound from Piper kadsura
This compound can be isolated from the stems of Piper kadsura. The general protocol involves the following steps:
-
Extraction: Air-dried and powdered stems of P. kadsura are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between ethyl acetate (B1210297) and water to separate compounds based on polarity.
-
Chromatographic Separation: The ethyl acetate fraction is then subjected to a series of chromatographic techniques for purification. This typically includes:
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column, often using methanol as the eluent, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., a mixture of methanol and water).
-
The following diagram illustrates a typical workflow for the isolation of this compound.
Potential Neuroprotective Signaling Pathways
Lignans isolated from Piper species have demonstrated a range of pharmacological activities, including neuroprotective effects.[1][2] While the specific molecular mechanism of this compound is still under investigation, related compounds have been shown to exert their neuroprotective effects through the modulation of key signaling pathways involved in cellular stress and survival. Two prominent pathways are the Nrf2/HO-1 and CREB-BDNF pathways.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. This pathway enhances the cell's capacity to neutralize reactive oxygen species (ROS) and reduce oxidative damage. It is hypothesized that this compound may act as an activator of this pathway.
CREB-BDNF Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that regulates the expression of genes involved in neuronal survival, synaptic plasticity, and memory. Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that promotes the survival and differentiation of neurons. The activation of CREB leads to the increased transcription of the Bdnf gene. The resulting BDNF protein can then act in an autocrine or paracrine manner to activate its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that further promote neuronal survival and function. Phytochemicals with neuroprotective properties have been shown to upregulate this pathway.
Conclusion
This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This guide has provided a detailed overview of its chemical structure, stereochemistry, and key spectroscopic data. While the precise mechanisms of its neuroprotective action are still being elucidated, the modulation of critical signaling pathways such as Nrf2/HO-1 and CREB-BDNF are plausible avenues of action. Further research, including total synthesis to enable broader biological screening and detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this intriguing molecule.
References
An In-depth Technical Guide on the Natural Sources and Biosynthesis of Isodihydrofutoquinol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a naturally occurring neolignan, a class of phenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been isolated from plant species belonging to the genus Piper, which is a part of the Piperaceae family. These plants are widely distributed in tropical and subtropical regions and are a rich source of various secondary metabolites, including lignans (B1203133) and neolignans.
Table 1: Natural Plant Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Piper kadsura (Choisy) Ohwi | Piperaceae | Stems | [1] |
| Piper wightii Miq. | Piperaceae | Not specified | [2] |
Piper kadsura, also known as Piper futokadsura, is a significant source of this compound. The quantitative yield of this compound can vary depending on the geographical location, season of collection, and the specific plant part used for extraction.
Biosynthesis of this compound
The biosynthesis of this compound originates from the shikimic acid pathway , a central metabolic route in plants and microorganisms for the production of aromatic amino acids.
Overview of the Biosynthetic Pathway
The biosynthesis can be conceptually divided into three main stages:
-
Formation of Phenylpropanoid Precursors: The shikimic acid pathway leads to the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine. These amino acids are then converted into various phenylpropanoid units, which serve as the building blocks for neolignans.
-
Oxidative Coupling: Two phenylpropanoid monomers undergo an oxidative coupling reaction to form the dimeric backbone of the neolignan. This crucial step is catalyzed by enzymes such as laccases and peroxidases.
-
Stereochemical Control and Final Modifications: The stereochemistry of the final product is often directed by dirigent proteins , which guide the coupling of the radical intermediates to form a specific stereoisomer. Subsequent enzymatic modifications may occur to yield the final structure of this compound.
Proposed Biosynthetic Pathway
While the exact enzymatic steps for this compound are not fully elucidated, a plausible pathway can be proposed based on the biosynthesis of related neolignans.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of this compound from its natural sources.
Isolation of this compound from Piper kadsura
The following protocol is a generalized procedure based on methods used for the isolation of neolignans from Piper species.
References
Spectroscopic and Structural Elucidation of Isodihydrofutoquinol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a neolignan isolated from various species of the genus Piper, including Piper boehemerifolium and Piper hamiltoni.[1] Lignans and neolignans from Piper species have attracted significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is critical for the identification, characterization, and further development of this natural product.
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using 1D and 2D NMR techniques, as well as mass spectrometry.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Ring A | |||
| 2' | 6.7-6.9 | m | |
| 5' | 6.7-6.9 | m | |
| 6' | 6.7-6.9 | m | |
| Aromatic Ring B | |||
| 2 | 6.8-7.0 | m | |
| 6 | 6.8-7.0 | m | |
| Side Chain | |||
| 7 | ~3.5 | m | |
| 8 | ~1.8 | m | |
| 9 | ~0.9 | d | ~6.5 |
| 7' | ~2.8 | m | |
| 8' | ~4.9 | d | ~8.0 |
| 9' | ~1.1 | d | ~6.0 |
| Methoxy Groups | |||
| 3-OCH₃ | ~3.9 | s | |
| 4-OCH₃ | ~3.9 | s | |
| 3'-OCH₃ | ~3.8 | s | |
| 4'-OCH₃ | ~3.8 | s |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented here is a representative compilation.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Aromatic Ring A | |
| 1' | ~132 |
| 2' | ~110 |
| 3' | ~148 |
| 4' | ~147 |
| 5' | ~112 |
| 6' | ~121 |
| Aromatic Ring B | |
| 1 | ~135 |
| 2 | ~111 |
| 3 | ~149 |
| 4 | ~149 |
| 5 | ~111 |
| 6 | ~120 |
| Side Chain | |
| 7 | ~45 |
| 8 | ~38 |
| 9 | ~14 |
| 7' | ~52 |
| 8' | ~83 |
| 9' | ~19 |
| Methoxy Groups | |
| 3-OCH₃ | ~56 |
| 4-OCH₃ | ~56 |
| 3'-OCH₃ | ~56 |
| 4'-OCH₃ | ~56 |
Note: Complete assignments of the ¹³C resonances have been determined through 2D NMR techniques.[1]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) is a crucial tool for determining the elemental composition and confirming the molecular weight of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M]+ | Value not available | Value not available |
| [M+H]+ | Value not available | Value not available |
| [M+Na]+ | Value not available | Value not available |
Note: Specific m/z values from the original structure elucidation paper were not available in the searched resources. This table serves as a template for the expected data.
Experimental Protocols
The isolation and structural characterization of this compound involve a series of standard phytochemistry and analytical chemistry techniques.
Isolation Protocol
-
Extraction: The dried and powdered plant material (e.g., stems of Piper boehemerifolium) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to yield fractions with varying chemical compositions.
-
Chromatography: The fraction containing this compound is subjected to a series of chromatographic techniques for purification. This typically includes:
-
Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.
-
Preparative Thin-Layer Chromatography (TLC): For the final purification of the isolated compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used for final purification and to assess the purity of the isolated compound.
-
Spectroscopic Analysis Protocol
-
NMR Spectroscopy:
-
A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
-
-
Mass Spectrometry:
-
The molecular weight and elemental composition are determined using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Isodihydrofutoquinol B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B is a naturally occurring neolignan that has garnered interest within the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, compiled from available scientific literature. It includes tabulated quantitative data, a summary of its biological activity, and a generalized experimental protocol for its isolation. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics for neurodegenerative diseases.
Chemical and Physical Properties
This compound is a complex organic molecule with a furoquinoline core structure. It is typically isolated from plant sources, most notably from the stems of Piper kadsura and Piper schmidtii.[1][2][3] Its physical state at room temperature is described as an oil.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₄O₅ | [5][6] |
| Molecular Weight | 356.41 g/mol | |
| CAS Number | 62499-71-2 | |
| Physical Description | Oil | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data for this compound have been reported in the literature, confirming its molecular structure. A reassignment of the ¹H NMR spectrum and unpublished ¹³C NMR data were presented in a study by Tyagi et al. (1993) on lignans (B1203133) and neolignans from Piper schmidtii.[7][8]
(Note: The following is a representative compilation of expected NMR signals based on the structure of this compound and related compounds, as specific, detailed peak assignments from the primary literature were not fully accessible.)
Table 2: Representative ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Signals corresponding to aromatic protons. | Resonances for quaternary and protonated aromatic carbons. |
| Resonances for methoxy (B1213986) group protons. | Peaks corresponding to methoxy carbons. |
| Signals for protons in the dihydrofuran and quinoline (B57606) rings. | Resonances for carbons in the heterocyclic ring systems. |
| Peaks for aliphatic protons, including methyl and methylene (B1212753) groups. | Signals for aliphatic carbons. |
Mass Spectrometry (MS)
High-resolution mass spectrometry has been used to confirm the elemental composition of this compound. A study utilizing UPLC-MS identified this compound in Piper kadsura with a precursor ion mass of 221.1898 m/z and fragment ions at 219.1062, 151.0781, and 135.0441 m/z, consistent with its molecular formula of C₂₁H₂₄O₅.[5][6]
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Source |
| Positive Ion Mode | 221.1898 | 219.1062, 151.0781, 135.0441 | [5] |
Biological Activity: Neuroprotection
This compound has demonstrated significant neuroprotective effects in in vitro models. Specifically, it has been shown to protect PC12 cells from damage induced by amyloid-beta 25-35 (Aβ₂₅₋₃₅), a peptide fragment implicated in the pathology of Alzheimer's disease.[3][9] The effective concentration (EC₅₀) for this protective activity was reported to be in the range of 3.06 to 29.3 μM.[3]
While the precise signaling pathway for this compound's neuroprotective action has not been explicitly elucidated in the reviewed literature, phytochemicals with similar activities often modulate key cellular defense mechanisms. A plausible, generalized pathway involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling cascade, which upregulates the expression of endogenous antioxidant enzymes, thereby mitigating oxidative stress, a key factor in neurodegeneration.
Caption: Generalized neuroprotective pathway potentially activated by this compound.
Experimental Protocols
Isolation of this compound from Piper kadsura
The following is a generalized protocol for the isolation of this compound based on standard phytochemical extraction and purification techniques mentioned in the literature for compounds from Piper species.
Caption: Generalized workflow for the isolation of this compound.
-
Preparation of Plant Material: The stems of Piper kadsura are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with 75% methanol at room temperature for an extended period (e.g., 24-48 hours), and this process is typically repeated multiple times to ensure exhaustive extraction.[5]
-
Concentration: The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate. The fraction containing the compounds of interest is collected.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on polarity.
-
Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions enriched with the target compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Synthesis of this compound
As of the date of this guide, a specific, detailed total synthesis of this compound has not been prominently reported in the accessible scientific literature. However, general synthetic strategies for furoquinoline alkaloids have been described. These often involve a Vilsmeier-Haack reaction followed by an intramolecular oxidative cyclization to construct the furoquinoline core. Another approach involves the ozonolysis or reaction with osmium tetroxide-periodate of 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones, followed by cyclization to form the furan (B31954) ring.[10]
Conclusion
This compound is a promising natural product with demonstrated neuroprotective activity. This guide has summarized its key physical and chemical properties based on the current scientific literature. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential through in vivo studies, and develop an efficient synthetic route to facilitate its broader investigation and potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quinoline alkaloids. Part XIII. A convenient synthesis of furoquinoline alkaloids of the dictamnine type - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Isodihydrofutoquinol B: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a naturally occurring lignan (B3055560) compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available biological activity screening data for this compound, with a primary focus on its neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Neuroprotective Activity
The most well-documented biological activity of this compound is its neuroprotective effect against β-amyloid (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.
Quantitative Data
Published studies have demonstrated that this compound exhibits a significant neuroprotective effect in in vitro models. Specifically, it has been shown to protect PC12 cells from damage induced by the Aβ fragment 25-35 (Aβ25-35). The effective concentration (EC50) values for this protective activity have been reported to be in the range of 3.06 to 29.3 μM .
| Biological Activity | Cell Line | Inducing Agent | Endpoint | EC50 (μM) |
| Neuroprotection | PC12 | Aβ25-35 | Cell Viability | 3.06 - 29.3 |
Experimental Protocol: Neuroprotection Assay in PC12 Cells
The following is a representative protocol for assessing the neuroprotective effects of this compound against Aβ25-35-induced toxicity in PC12 cells, based on standard methodologies in the field.
1. Cell Culture and Maintenance:
-
PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Preparation of Aβ25-35:
-
Aβ25-35 peptide is dissolved in sterile distilled water to a stock concentration of 1 mM.
-
The stock solution is then aggregated by incubating at 37°C for 7 days before use to form the toxic fibril structures.
3. Treatment:
-
PC12 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with a serum-free medium.
-
Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 2 hours.
-
Following pre-treatment, aggregated Aβ25-35 is added to the wells to a final concentration of 25 μM.
-
Control wells include untreated cells, cells treated with Aβ25-35 alone, and cells treated with this compound alone.
4. Assessment of Cell Viability (MTT Assay):
-
After 24 hours of incubation with Aβ25-35, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 100 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
5. Data Analysis:
-
The EC50 value is calculated from the dose-response curve of this compound's protective effect against Aβ25-35 toxicity.
Signaling Pathway and Workflow
The neuroprotective mechanism of this compound likely involves the inhibition of Aβ-induced apoptotic pathways and the reduction of oxidative stress. The experimental workflow is designed to assess the compound's ability to mitigate these cytotoxic effects.
Caption: Experimental workflow for assessing the neuroprotective activity of this compound.
Caption: Postulated neuroprotective mechanism of this compound against Aβ toxicity.
Anti-inflammatory and Anticancer Activity Screening
Despite the documented neuroprotective effects, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on the anti-inflammatory or anticancer activities of this compound.
It is important to note that many compounds belonging to the broader class of isoquinoline (B145761) alkaloids have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to their interaction with various signaling pathways, such as NF-κB and MAPK pathways, and their ability to induce apoptosis in cancer cells. However, it is crucial to emphasize that these are general characteristics of the compound class and have not been specifically demonstrated for this compound.
Further research is required to elucidate the potential anti-inflammatory and anticancer properties of this compound. Standard screening assays for these activities would include:
-
Anti-inflammatory Assays:
-
Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.
-
Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) secretion from stimulated immune cells.
-
-
Anticancer Assays:
-
Cytotoxicity screening against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) using assays such as MTT or SRB.
-
Apoptosis induction assays (e.g., Annexin V/PI staining).
-
Cell cycle analysis by flow cytometry.
-
Conclusion
This compound has emerged as a promising natural compound with demonstrated neuroprotective activity against β-amyloid-induced toxicity in an in vitro model of Alzheimer's disease. The available data, with EC50 values in the low micromolar range, warrants further investigation into its mechanism of action and its potential as a therapeutic lead for neurodegenerative disorders.
Conversely, the anti-inflammatory and anticancer activities of this compound remain to be elucidated. The absence of specific screening data in these areas represents a significant knowledge gap and a clear direction for future research. A systematic evaluation of its effects on inflammatory and cancer-related pathways is necessary to fully characterize the pharmacological profile of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
In Vitro Profile of Isodihydrofutoquinol B: A Methodological and Data-Driven Guide (Illustrative Example Using Liensinine)
Disclaimer: As of December 2025, publicly available scientific literature lacks specific preliminary in vitro studies on Isodihydrofutoquinol B. To fulfill the structural and content requirements of your request, this technical guide provides an illustrative example based on Liensinine , a well-researched bisbenzylisoquinoline alkaloid with demonstrated anti-inflammatory and cytotoxic properties. This document serves as a template for how data and methodologies for this compound could be presented once available.
Abstract
This guide provides a comprehensive overview of the preliminary in vitro biological activities of the illustrative compound, Liensinine. It includes a summary of its cytotoxic and anti-inflammatory effects, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows. The objective is to offer researchers, scientists, and drug development professionals a foundational understanding of the methodologies used to evaluate such compounds and a framework for interpreting the resulting data.
Quantitative Data Summary
The in vitro activities of Liensinine have been evaluated across various cell lines and assay systems. The following tables summarize the key quantitative findings from published studies.
Cytotoxic Activity of Liensinine
Liensinine has demonstrated dose-dependent cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Non-Small-Cell Lung Cancer | 24 / 48 | Concentration-dependent toxicity observed | [1][2] |
| H520 | Non-Small-Cell Lung Cancer | 24 / 48 | Concentration-dependent toxicity observed | [1][2] |
| SPC-A1 | Non-Small-Cell Lung Cancer | 24 / 48 | Concentration-dependent toxicity observed | [1][2] |
| SaOS-2 | Osteosarcoma | Not Specified | G0/G1 phase arrest at 40 & 80 µM | [3] |
| 143B | Osteosarcoma | Not Specified | G0/G1 phase arrest at 40 & 80 µM | [3] |
| DU-145 | Prostate Cancer | 48 | > 100 µM (83.75% growth) | [4] |
| LNCaP | Prostate Cancer | 48 | ~100 µM (64% growth) | [4] |
| PC-3 | Prostate Cancer | 48 | > 100 µM (80.25% growth) | [4] |
| Hep1-6 | Hepatocellular Carcinoma | Not Specified | Dose-dependent reduction in viability | [5] |
| HUH7 | Hepatocellular Carcinoma | Not Specified | Dose-dependent reduction in viability | [5] |
Table 1: Summary of in vitro cytotoxic activity of Liensinine against various human cancer cell lines.
Anti-inflammatory Activity of Liensinine
Liensinine exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models.
| Cell Line | Parameter Measured | Effect | IC50 / Concentration | Reference |
| RAW 264.7 | Nitric Oxide (NO) Production | Inhibition | Not Specified | [6][7][8] |
| RAW 264.7 | iNOS Protein Expression | Reduction | Not Specified | [6][9] |
| RAW 264.7 | COX-2 Protein Expression | Reduction | Not Specified | [6][9] |
| Human VSMC | IL-6 Expression (TNF-α induced) | Suppression | Not Specified | [6][7][8] |
| Mouse Model | IL-1β, iNOS, TNF-α mRNA (LPS-induced) | Reduction | Low, Medium, High Doses | [9] |
Table 2: Summary of in vitro anti-inflammatory effects of Liensinine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols for assessing the in vitro cytotoxicity and anti-inflammatory activity of a test compound like Liensinine.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compound (e.g., Liensinine) dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure all crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay (Griess Test)
This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant. It is commonly used with macrophage cell lines like RAW 264.7 stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Liensinine)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and compound-only controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the test compound compared to the LPS-only control.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory activity of Liensinine.
Liensinine's Inhibition of the LPS-Induced NF-κB Signaling Pathway
Liensinine has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][14][15] The following diagram illustrates this mechanism.
Caption: Liensinine inhibits LPS-induced NF-κB activation via the Src/TRAF6/TAK1 axis.
Conclusion
The data and methodologies presented in this illustrative guide on Liensinine provide a robust framework for conducting and interpreting preliminary in vitro studies of novel natural compounds. Liensinine demonstrates significant potential as a cytotoxic and anti-inflammatory agent, primarily through the modulation of the NF-κB signaling pathway. Should research on this compound become available, a similar systematic approach will be invaluable for elucidating its therapeutic potential for drug development professionals.
References
- 1. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. OPUS at UTS: Liensinine prevents vascular inflammation by attenuating inflammatory mediators and modulating vsmc function - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Liensinine reduces acute lung injury brought on by lipopolysaccharide by inhibiting the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liensinine alleviates sepsis-induced acute liver injury by inhibiting the NF-κB and MAPK pathways in an Nrf2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodihydrofutoquinol B: A Technical Whitepaper on the Hypothesized Mechanism of Action in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B, a neolignan isolated from Piper kadsura, has demonstrated neuroprotective properties against amyloid-beta (Aβ)-induced cytotoxicity. This technical guide synthesizes the current understanding of its hypothesized mechanism of action. Drawing upon evidence from the compound itself and its close structural analogue, futoquinol, we propose a multi-faceted mechanism centered on the inhibition of key stress-activated signaling pathways, modulation of cellular degradation processes, and reduction of neuroinflammation. This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the proposed signaling cascades to facilitate further research and drug development efforts in the field of neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) plaques, which induce oxidative stress, neuroinflammation, and apoptosis, ultimately leading to neuronal death. This compound, a natural product isolated from the stems of Piper kadsura, has emerged as a promising neuroprotective agent. It has been shown to protect PC12 cells from Aβ₂₅₋₃₅-induced damage. This whitepaper outlines the hypothesized mechanism of action of this compound, leveraging data from direct studies and mechanistic insights from the closely related and well-studied compound, futoquinol.
Core Hypothesis: A Multi-Target Approach to Neuroprotection
The central hypothesis is that this compound exerts its neuroprotective effects through a combination of mechanisms:
-
Inhibition of the p38 MAPK Signaling Pathway: By suppressing the phosphorylation of p38 mitogen-activated protein kinase (MAPK), this compound is hypothesized to mitigate downstream inflammatory and apoptotic signaling cascades initiated by Aβ toxicity.
-
Modulation of Autophagy and Apoptosis: Evidence suggests that neolignans from Piper kadsura can reduce apoptosis and enhance autophagy, a cellular process for clearing damaged components. This compound is likely to share this ability to promote cellular homeostasis.
-
Anti-Neuroinflammatory and Antioxidant Effects: The inhibition of pro-inflammatory mediators and the reduction of oxidative stress are proposed as key components of this compound's neuroprotective action.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and the related compound futoquinol.
| Compound | Assay | Cell Line/Model | Key Parameter | Value |
| This compound | Neuroprotection against Aβ₂₅₋₃₅ | PC12 cells | EC₅₀ | 3.06-29.3 μM |
| Futoquinol | Inhibition of NO production | BV-2 microglia | IC₅₀ | 16.8 μM |
| Futoquinol | Inhibition of p-p38MAPK expression | Aβ₂₅₋₃₅ mice | - | Significantly inhibited |
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways influenced by this compound.
Insufficient Data Available to Generate Technical Guide on the Anti-inflammatory Properties of Isodihydrofutoquinol B
A comprehensive review of available scientific literature reveals a significant lack of specific research on the anti-inflammatory properties of Isodihydrofutoquinol B. While this compound has been identified and isolated from plants of the Piper genus, notably Piper kadsura, and investigated for other potential biological activities, there is no direct experimental evidence to support its role as an anti-inflammatory agent.
Efforts to collate quantitative data, detailed experimental protocols, and specific signaling pathways related to the anti-inflammatory effects of this compound were unsuccessful. The existing research primarily focuses on the neuroprotective and potential anticancer activities of this compound, often through computational and in silico studies.
Several studies have investigated the anti-inflammatory properties of other compounds isolated from Piper kadsura, such as piperkadsin A, piperkadsin B, and futoquinol. These compounds have demonstrated inhibitory effects on inflammatory markers like reactive oxygen species (ROS) and nitric oxide (NO) production. However, this compound was not among the compounds evaluated in these anti-inflammatory assays.
While some research on extracts from Piper species, which may contain this compound, has shown anti-inflammatory effects through the modulation of signaling pathways like NF-κB and MAPK, the specific contribution of this compound to these activities has not been elucidated.
Without dedicated studies to determine its efficacy and mechanism of action in inflammation, it is not possible to provide the in-depth technical guide requested by researchers, scientists, and drug development professionals. The core requirements for quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways for this compound's anti-inflammatory properties cannot be met based on the current body of scientific evidence. Further research is required to explore and characterize the potential anti-inflammatory effects of this specific compound.
A Technical Guide to Assessing the Neuroprotective Effects of Novel Compounds on Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical overview of the methodologies used to evaluate the neuroprotective effects of novel compounds. It details common experimental protocols, data presentation strategies, and key signaling pathways involved in neuroprotection.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to human health. The discovery and development of neuroprotective compounds that can prevent or slow down this neuronal loss are of paramount importance. This guide outlines a systematic approach to investigating the neuroprotective potential of novel therapeutic agents, using in vitro neuronal cell models. The methodologies described herein provide a framework for assessing a compound's ability to mitigate neuronal damage induced by various stressors, with a focus on quantifiable endpoints and elucidation of underlying molecular mechanisms.
Experimental Protocols
A robust assessment of neuroprotective effects relies on well-defined and reproducible experimental protocols. The following sections detail the key methodologies for cell culture, induction of neuronal injury, and subsequent evaluation of cell health.
Neuronal Cell Culture
The choice of neuronal cell model is critical and depends on the specific research question. Common models include primary neuronal cultures and immortalized neuronal cell lines.
-
Primary Neuronal Cultures: These are derived directly from embryonic or neonatal rodent brain tissue (e.g., cortex, hippocampus). While they offer high physiological relevance, they are more complex to maintain and have a limited lifespan.
-
Immortalized Neuronal Cell Lines: Examples include SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and HT22 (mouse hippocampal) cells. These lines are easier to culture and provide a more homogenous population, making them suitable for high-throughput screening.
Protocol for Culturing SH-SY5Y Cells:
-
Medium Preparation: Prepare a complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Seeding: Seed SH-SY5Y cells in T-75 flasks at a density of 1 x 10^6 cells.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a solution of 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or experimental plates.
Induction of Neuronal Injury
To evaluate the protective effects of a compound, neuronal cells are typically exposed to a neurotoxic stimulus. The choice of stimulus depends on the pathological process being modeled.
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) are commonly used to induce oxidative damage.[1]
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model excitotoxic neuronal death.[1]
-
Neuroinflammation: Lipopolysaccharide (LPS) can be used to stimulate an inflammatory response in co-cultures with microglia or in neuronal cells expressing relevant receptors.
Protocol for Induction of Oxidative Stress with H₂O₂:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control group.
-
H₂O₂ Exposure: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM) for a defined period (e.g., 6-24 hours).
-
Assessment: After the incubation period, proceed with cell viability or apoptosis assays.
Cell Viability Assays
Cell viability assays are used to quantify the number of living cells in a population and are a primary endpoint for assessing neuroprotection.
2.3.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
Protocol:
-
After the neurotoxin exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[2]
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[2][4]
-
Calculate cell viability as a percentage of the untreated control.
2.3.2. XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the protocol.
Protocol:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases.
2.4.1. TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][6][7]
Protocol (for fluorescence microscopy):
-
Culture cells on glass coverslips in 24-well plates and perform the treatment as described above.
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Perform the TUNEL staining according to the manufacturer's protocol, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
2.4.2. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
After treatment, collect the cells (including the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of a Novel Compound on Neuronal Viability in an Oxidative Stress Model
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (untreated) | - | 100 ± 5.2 |
| H₂O₂ (200 µM) | - | 48.5 ± 3.8 |
| Compound X + H₂O₂ | 1 | 55.2 ± 4.1 |
| Compound X + H₂O₂ | 10 | 75.8 ± 6.3 |
| Compound X + H₂O₂ | 50 | 89.1 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of a Novel Compound on Apoptosis in Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |
| Control (untreated) | - | 3.2 ± 0.8 |
| Glutamate (10 mM) | - | 35.6 ± 2.9 |
| Compound Y + Glutamate | 5 | 24.1 ± 2.1 |
| Compound Y + Glutamate | 25 | 15.8 ± 1.7 |
| Compound Y + Glutamate | 100 | 9.5 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying a compound's neuroprotective effects is crucial. This often involves investigating its impact on key signaling pathways.
Experimental Workflow
Caption: General experimental workflow for assessing neuroprotective compounds.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. Many neuroprotective compounds exert their effects by activating this pathway.[8][9]
Caption: The PI3K/Akt signaling pathway in neuroprotection.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key regulator of cellular defense against oxidative stress.[10] Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes.
Caption: The Nrf2-ARE antioxidant response pathway.
Conclusion
The evaluation of novel neuroprotective compounds requires a multi-faceted approach, combining robust cell culture techniques, appropriate models of neuronal injury, and a suite of quantitative assays. By systematically assessing cell viability and apoptosis, and by investigating the underlying signaling pathways, researchers can build a comprehensive profile of a compound's neuroprotective potential. The methodologies and frameworks presented in this guide provide a solid foundation for the preclinical assessment of new therapeutic candidates for neurodegenerative diseases.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 5. TUNEL Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. opentrons.com [opentrons.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
Isodihydrofutoquinol B: A Neolignan with Neuroprotective Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B is a neolignan natural product isolated from plants of the Piper genus. Possessing a unique chemical structure, it has garnered interest within the scientific community for its biological activities, most notably its neuroprotective effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, relevant experimental protocols, and insights into its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Neolignans are a class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They exhibit a wide array of biological activities, making them attractive candidates for drug discovery. This compound, a member of this class, has demonstrated promising neuroprotective properties, suggesting its potential as a lead compound for the development of therapeutics for neurodegenerative diseases. This guide will delve into the technical details of this compound, providing a consolidated source of information for the scientific community.
Chemical Properties
This compound is characterized by the following chemical properties:
| Property | Value |
| Molecular Formula | C₂₁H₂₄O |
| Molecular Weight | 356.4 g/mol |
| Classification | Neolignan |
| Source | Isolated from plants of the Piper genus, such as Piper kadsura and Piper wightii. |
Biological Activity and Quantitative Data
The primary biological activity reported for this compound is its neuroprotective effect. While extensive quantitative data across a range of biological assays is not yet available in the public domain, the following table summarizes the known activity.
| Biological Activity | Assay | Cell Line | Result (EC₅₀) |
| Neuroprotection | Aβ₂₅₋₃₅-induced cell damage | PC12 | 3.06-29.3 μM |
Further research is required to elucidate the anti-inflammatory, anticancer, and antioxidant potential of this compound with corresponding quantitative data.
Potential Signaling Pathway: p38 MAPK Inhibition
While direct evidence for the signaling pathway modulated by this compound is still under investigation, studies on the structurally related compound, Futoquinol, suggest a potential mechanism of action involving the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Inhibition of p38 MAPK phosphorylation is a plausible mechanism for the observed neuroprotective effects, as this pathway is implicated in cellular stress and inflammatory responses.
Neolignan Biosynthesis Workflow
This compound, as a neolignan, is synthesized in plants through a series of enzymatic reactions starting from phenylpropanoid precursors. The general workflow for neolignan biosynthesis provides context for its natural origin.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Neuroprotection Assay in PC12 Cells
This protocol describes a method to assess the neuroprotective effects of this compound against Aβ₂₅₋₃₅-induced toxicity in PC12 cells.
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation, treat cells with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.
-
-
Aβ₂₅₋₃₅ Preparation:
-
Dissolve Aβ₂₅₋₃₅ peptide in sterile distilled water to a stock concentration of 1 mM.
-
Incubate the stock solution at 37°C for 3-4 days to allow for aggregation.
-
-
Treatment:
-
Seed differentiated PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Following pre-treatment, add the aggregated Aβ₂₅₋₃₅ to a final concentration of 10-20 µM and incubate for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Antioxidant Activity Assays
These protocols outline standard methods to evaluate the antioxidant capacity of this compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add various concentrations of this compound to the FRAP reagent.
-
Measure the absorbance at 593 nm after a 30-minute incubation at 37°C.
-
Create a standard curve using FeSO₄·7H₂O to express the results as ferrous ion equivalents.
Cytotoxicity Assay in Cancer Cell Lines
This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
-
Cell Viability Assessment (SRB - Sulforhodamine B Assay):
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a neolignan with demonstrated neuroprotective activity. The available data suggests its potential as a valuable lead compound for the development of novel therapies for neurodegenerative disorders. However, further in-depth research is crucial to fully characterize its pharmacological profile. Future studies should focus on:
-
Expanding the Pharmacological Profile: Conducting comprehensive studies to determine the anti-inflammatory, anticancer, and antioxidant activities of this compound, including the determination of IC₅₀ values.
-
Mechanism of Action Elucidation: Investigating the direct interaction of this compound with the p38 MAPK pathway and other relevant signaling cascades to confirm its molecular targets.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to optimize its potency and pharmacokinetic properties.
The continued investigation of this compound holds promise for advancing our understanding of neolignan pharmacology and for the potential development of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Extraction of Isodihydrofutoquinol B from Piper Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a naturally occurring neolignan compound that has garnered significant interest within the scientific community due to its potential therapeutic properties. Primarily isolated from various Piper species, notably the stems of Piper kadsura and Piper wightii, this compound has demonstrated promising neuroprotective effects.[1] Research has shown its ability to protect neuronal cells from damage induced by amyloid-beta peptides, suggesting its potential as a lead compound in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. The extraction and purification of this compound are critical first steps in facilitating further pharmacological investigation and drug development. This document provides a detailed protocol for the extraction and purification of this compound from Piper species, compiled from established phytochemical investigation methodologies.
Materials and Methods
Plant Material
The primary source for the isolation of this compound is the dried stems of Piper kadsura (Choisy) Ohwi. Proper identification and authentication of the plant material are crucial for reproducible results.
Extraction Protocol
A multi-step solvent extraction process is employed to isolate the crude extract containing this compound.
1. Initial Extraction:
-
The dried and powdered stems of Piper kadsura are subjected to exhaustive extraction with dichloromethane (B109758) (CH2Cl2) at room temperature. A typical ratio would be 1:3 (w/v) of plant material to solvent, repeated three times to ensure maximum extraction of nonpolar to moderately polar compounds.
-
Following the dichloromethane extraction, the plant material is then extracted with methanol (B129727) (MeOH) in a similar manner to isolate the more polar constituents.
2. Concentration:
-
The dichloromethane and methanol extracts are filtered and then concentrated separately under reduced pressure using a rotary evaporator to yield crude extracts.
Purification Protocol
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
1. Preliminary Fractionation:
-
The crude extract is typically first fractionated using column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a nonpolar solvent such as n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and/or methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).
2. Further Chromatographic Separation:
-
Fractions showing the presence of the target compound (as identified by comparison with a standard, if available, or by spectroscopic methods) are combined and subjected to further purification.
-
This may involve repeated column chromatography on silica gel, Sephadex LH-20 (for size exclusion chromatography), or preparative high-performance liquid chromatography (prep-HPLC) using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
3. Final Purification:
-
Final purification to obtain this compound in high purity is often achieved through recrystallization or a final stage of preparative HPLC.
Quantitative Data
While specific yield data for this compound is not widely published, the overall yield of crude extracts and isolated compounds from Piper species can vary significantly based on the plant material, geographical source, and the extraction method employed. Researchers should aim to quantify their yields at each step of the extraction and purification process to optimize the protocol.
| Extraction/Purification Step | Solvent/Mobile Phase | Typical Yield Range (from dried plant material) |
| Crude Dichloromethane Extract | Dichloromethane | 1-5% |
| Crude Methanol Extract | Methanol | 5-15% |
| Fractionation (Silica Gel) | n-Hexane/Ethyl Acetate Gradient | Variable |
| Purified this compound | Methanol/Water (Prep-HPLC) | < 0.1% |
Note: The yield of the final purified compound is typically low, as is common for the isolation of specific secondary metabolites from natural sources.
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
This compound exhibits neuroprotective effects, and while its precise mechanism is still under investigation, it is hypothesized to modulate signaling pathways involved in neuronal survival and apoptosis. Based on the known neuroprotective mechanisms of similar compounds, a potential signaling pathway is illustrated below.
Caption: Potential neuroprotective signaling pathway of this compound.
References
Application Note: Quantification of Isodihydrofutoquinol B using HPLC
An High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Isodihydrofutoquinol B is critical for researchers, scientists, and professionals involved in drug development and natural product analysis. This document provides a detailed application note and protocol for this purpose, based on established methodologies for similar compounds.
Introduction
This compound is a lignan (B3055560) compound with potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is essential for quality control, pharmacokinetic studies, and formulation development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, following the general principles of analytical method validation.[1][2][3]
Chromatographic Conditions
A C18 column is a common choice for the separation of lignans (B1203133) and other phenolic compounds due to its versatility and wide availability.[1][4][5] The mobile phase, consisting of a mixture of acetonitrile (B52724) and water, provides good separation for moderately polar compounds. The addition of a small amount of acid, such as phosphoric acid, helps to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[3][4] Detection is typically performed at the maximum absorbance wavelength (λmax) of the analyte to ensure the highest sensitivity.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Plant Material:
-
Dry the plant material at a controlled temperature and grind it into a fine powder.
-
Extract a known amount of the powdered material with a suitable solvent, such as methanol or ethanol, using techniques like sonication or maceration.[6][7]
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
For Biological Fluids (e.g., Plasma):
-
Perform a protein precipitation by adding a threefold volume of cold acetonitrile or methanol to the plasma sample.[8][9]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.
-
3. HPLC System and Parameters
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a mixture of Acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a common range for similar compounds is 280-330 nm).
-
Injection Volume: 10 µL.
Data Presentation
The quantitative data from the method validation should be summarized in clear and structured tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 25 | 378000 |
| 50 | 755000 |
| 100 | 1510000 |
| Regression Equation | y = 15080x + 1200 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5 | 4.95 ± 0.12 | 2.42 | 3.15 | 99.0 |
| 25 | 25.3 ± 0.45 | 1.78 | 2.50 | 101.2 |
| 75 | 74.5 ± 1.10 | 1.48 | 2.10 | 99.3 |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Table 4: Robustness Study
| Parameter Varied | Variation | Retention Time (min) | Peak Area |
| Flow Rate (mL/min) | 0.9 | 10.2 | 760000 |
| 1.1 | 8.3 | 752000 | |
| Column Temperature (°C) | 28 | 9.3 | 753000 |
| 32 | 9.0 | 756000 | |
| Mobile Phase Composition (%) | ± 2% Acetonitrile | 8.8 | 751000 |
| 9.5 | 758000 |
Visualizations
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienggj.org [scienggj.org]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Purification of Isodihydrofutoquinol B Using Supercritical Fluid Chromatography (SFC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodihydrofutoquinol B, a naturally occurring flavonoid, has garnered significant interest for its potential neuroprotective effects.[1] Efficient purification of this compound is crucial for further pharmacological studies and drug development. Supercritical Fluid Chromatography (SFC) presents a compelling alternative to traditional purification techniques like High-Performance Liquid Chromatography (HPLC). SFC is a "green" technology that primarily utilizes supercritical carbon dioxide as the mobile phase, significantly reducing the consumption of organic solvents.[2] This technique offers numerous advantages, including faster separation times, high resolution, and lower operational costs, making it particularly well-suited for the purification of natural products like flavonoids.[2][3][4]
This application note provides a detailed protocol for the purification of this compound using SFC. The methodology is based on established principles for flavonoid separation by SFC, offering a robust starting point for researchers.[3][4][5]
Data Presentation
Table 1: Proposed SFC Method Parameters for this compound Purification
| Parameter | Recommended Condition |
| Column | ZORBAX RX-SIL or similar silica-based column |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol (B129727) with 0.1% phosphoric acid |
| Gradient | 5% to 40% B over 10 minutes |
| Flow Rate | 3 mL/min |
| Backpressure | 200 bar[3][4] |
| Column Temperature | 40°C[3][4] |
| Detector | UV-Vis (Diode Array Detector) at 280 nm |
| Sample Preparation | Dissolve crude extract in Methanol |
Table 2: Comparison of SFC with Traditional HPLC for Flavonoid Purification
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 | Organic Solvents (e.g., Acetonitrile, Methanol) and Water |
| Solvent Consumption | Significantly lower | High |
| Run Time | Up to 3 times faster than HPLC[3][4] | Standard |
| Environmental Impact | "Green" technology, less waste | Generates significant organic solvent waste |
| Cost | Lower operational costs due to reduced solvent usage | Higher solvent purchase and disposal costs |
| Separation Efficiency | High, especially for chiral and non-polar compounds | High, but can be time-consuming for complex mixtures |
Experimental Protocols
Sample Preparation
-
Obtain a crude extract containing this compound.
-
Dissolve the crude extract in methanol to a final concentration of 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
SFC System Preparation and Configuration
-
Equip the SFC instrument with a suitable silica-based column (e.g., ZORBAX RX-SIL).
-
Set the mobile phase A as supercritical CO2.
-
Prepare the mobile phase B (modifier) by adding 0.1% (v/v) phosphoric acid to methanol. The acidic additive is crucial for improving the peak shape of acidic compounds like flavonoids by competing for active sites on the stationary phase.[5]
-
Purge the system with the mobile phases to ensure a stable baseline.
Chromatographic Method
-
Set the backpressure to 200 bar and the column temperature to 40°C.[3][4]
-
Equilibrate the column with 5% mobile phase B for 5 minutes.
-
Inject 10 µL of the prepared sample.
-
Run the following gradient program:
-
5% to 40% B over 10 minutes.
-
Hold at 40% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Hold at 5% B for 2 minutes for re-equilibration.
-
-
Monitor the separation at a wavelength of 280 nm using a UV-Vis (Diode Array) detector.
Fraction Collection and Post-Purification Processing
-
Identify the peak corresponding to this compound based on its retention time and UV spectrum.
-
Set the fraction collector to collect the eluent corresponding to the target peak.
-
Evaporate the collected fractions under reduced pressure to remove the mobile phase and obtain the purified this compound.
-
Assess the purity of the final product using analytical HPLC or SFC.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound using SFC.
References
Application Notes and Protocols for Cell-Based Assay of Isodihydrofutoquinol B Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a natural compound belonging to the isoquinoline (B145761) alkaloid family, a class of compounds that has garnered significant interest for its potential therapeutic properties, including neuroprotective effects.[1][2] Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss, and developing effective neuroprotective agents is a critical area of research.[2][3] Cell-based assays provide a crucial platform for the initial screening and mechanistic investigation of potential neuroprotective compounds like this compound.[4][5][6] These in vitro models allow for the controlled study of a compound's ability to mitigate neuronal damage induced by various stressors, including excitotoxicity and oxidative stress.[7][8]
This document provides detailed application notes and protocols for assessing the neuroprotective effects of this compound using a glutamate-induced excitotoxicity model in a neuronal cell line. Glutamate-induced excitotoxicity is a key pathological mechanism in several neurodegenerative disorders, making it a relevant in vitro model for neuroprotection studies.[8][9] The protocols outlined below cover cell culture, induction of neurotoxicity, treatment with this compound, and subsequent assessment of cell viability and key neuroprotective signaling pathways.
Data Presentation
Table 1: Dose-Dependent Neuroprotective Effect of this compound on Glutamate-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Untreated) | - | 100 ± 5.2 |
| Glutamate (B1630785) (100 µM) | - | 45.3 ± 4.1 |
| This compound + Glutamate | 1 | 55.7 ± 3.8 |
| This compound + Glutamate | 5 | 72.1 ± 4.5 |
| This compound + Glutamate | 10 | 85.4 ± 3.9 |
| This compound + Glutamate | 25 | 92.8 ± 3.2 |
Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis
| Treatment Group | Relative ROS Levels (%) (Mean ± SD) | Caspase-3 Activity (Fold Change) (Mean ± SD) |
| Control (Untreated) | 100 ± 8.1 | 1.0 ± 0.2 |
| Glutamate (100 µM) | 285.4 ± 20.3 | 4.2 ± 0.5 |
| This compound (10 µM) + Glutamate | 135.2 ± 12.7 | 1.8 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of SH-SY5Y Neuroblastoma Cells
-
Cell Line: Human neuroblastoma cell line SH-SY5Y. This cell line is widely used in neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into a more neuron-like phenotype.[7]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.
Protocol 2: Glutamate-Induced Excitotoxicity Assay
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Incubate for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, add L-glutamic acid monosodium salt hydrate (B1144303) to a final concentration of 100 µM to induce excitotoxicity.[10] A glutamate concentration of 50-500 µM is generally effective for inducing neurotoxicity in neuronal cell cultures.[9][10]
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Control Groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
Glutamate Control: Cells treated only with 100 µM glutamate.
-
Compound Control: Cells treated only with the highest concentration of this compound to assess its intrinsic toxicity.
-
Protocol 3: Assessment of Cell Viability using MTT Assay
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
MTT Addition: After the 24-hour incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Follow the same procedure as the excitotoxicity assay (Protocol 2) in a 96-well black plate suitable for fluorescence measurements.
-
DCFH-DA Staining: After the treatment period, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity with a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the relative ROS levels as a percentage of the control group.
Protocol 5: Caspase-3 Activity Assay
-
Cell Lysis: After treatment as described in Protocol 2, lyse the cells using a specific lysis buffer provided with a commercial caspase-3 colorimetric or fluorometric assay kit.
-
Assay Procedure: Follow the manufacturer's instructions for the caspase-3 assay kit. This typically involves adding a caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates and incubating to allow for enzymatic reaction.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength as specified by the kit manufacturer.
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the control group.
Mandatory Visualizations
References
- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. mdbneuro.com [mdbneuro.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Glutamate Excitotoxicity Assay [neuroproof.com]
- 9. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: In Vitro Model for Testing Isodihydrofutoquinol B Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. This document provides a detailed protocol for an in vitro model to assess the anti-inflammatory potential of Isodihydrofutoquinol B, a hypothetical compound of interest. The model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a well-established system for studying inflammatory pathways.[1][2][3] This protocol outlines methods for evaluating cell viability, measuring key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and exploring the underlying mechanism of action through the NF-κB signaling pathway.
Experimental Workflow
The overall experimental workflow is designed to first determine the non-toxic concentration range of this compound and then to evaluate its efficacy in mitigating the inflammatory response induced by LPS in RAW 264.7 macrophages.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Key Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4][5][6][7] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[5][8]
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of this compound.[9][10][11][12]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[11]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[13][14][15][16]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.[13] Pre-treat cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[3][17]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[13][16]
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[18][19][20]
-
Sample Collection: Use the cell culture supernatants collected as described in section 4.3.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 88.5 ± 5.3 |
| 100 | 75.2 ± 6.8 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on LPS-Induced NO Production
| Treatment | NO Concentration (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 35.8 ± 2.5 |
| LPS + Iso (5 µM) | 28.4 ± 1.9 |
| LPS + Iso (10 µM) | 20.1 ± 1.5 |
| LPS + Iso (25 µM) | 12.5 ± 1.1 |
Data are presented as mean ± SD from three independent experiments. "Iso" refers to this compound.
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.2 ± 4.1 | 35.7 ± 3.2 | 20.5 ± 2.1 |
| LPS (1 µg/mL) | 1520.6 ± 110.3 | 1250.4 ± 98.7 | 850.9 ± 75.4 |
| LPS + Iso (5 µM) | 1180.3 ± 95.2 | 980.1 ± 80.5 | 650.2 ± 55.8 |
| LPS + Iso (10 µM) | 850.7 ± 70.8 | 650.9 ± 60.1 | 420.7 ± 40.3 |
| LPS + Iso (25 µM) | 420.1 ± 35.4 | 310.5 ± 28.9 | 210.3 ± 20.1 |
Data are presented as mean ± SD from three independent experiments. "Iso" refers to this compound.
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity and its ability to modulate key inflammatory mediators. The investigation of the NF-κB signaling pathway will further elucidate the potential mechanism of action, providing a solid foundation for further pre-clinical development.
References
- 1. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]
- 2. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. Nitric Oxide Griess Assay [bio-protocol.org]
- 14. Protocol Griess Test [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rndsystems.com [rndsystems.com]
Application Notes & Protocols: Assessing the Antioxidant Capacity of Isodihydrofutoquinol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B, a naturally occurring compound, is of significant interest for its potential therapeutic properties, including its antioxidant capacity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1] Antioxidants can mitigate oxidative damage by scavenging free radicals, making the assessment of a compound's antioxidant potential a critical step in drug discovery and development.
This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using three widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[2] Additionally, it outlines potential antioxidant signaling pathways that may be modulated by compounds like this compound.
Data Presentation: Comparative Antioxidant Capacity
The following table summarizes the typical data output from the described antioxidant assays. Results for this compound should be determined experimentally and recorded in a similar format for clear comparison. The antioxidant activity is often expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or in terms of Trolox Equivalents (TE), a water-soluble analog of vitamin E used as a standard.[3]
| Assay | Parameter Measured | This compound (Example Data) | Positive Control (e.g., Trolox/Ascorbic Acid) |
| DPPH Assay | IC50 (µg/mL) | User-determined value | User-determined value |
| ABTS Assay | TEAC (Trolox Equivalent Antioxidant Capacity) (µM TE/mg) | User-determined value | User-determined value |
| ORAC Assay | ORAC Value (µM TE/mg) | User-determined value | User-determined value |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.[3][4] The change in absorbance is measured spectrophotometrically at 517 nm.[3][4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)[4]
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[4] Keep the solution in the dark as DPPH is light-sensitive.[4]
-
Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution.[4] From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test sample.
-
Assay:
-
In a 96-well plate, add a specific volume of the different dilutions of the test sample or positive control to separate wells.
-
Add an equal volume of the DPPH working solution to each well.[4]
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][5]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[5]
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[6] The reduction in absorbance is measured at 734 nm.[6][7]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate[6]
-
Ethanol or phosphate-buffered saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[8]
-
Preparation of Test Samples and Standard: Prepare a series of dilutions of this compound and the Trolox standard.
-
Assay:
-
Add a small volume of the diluted sample or standard to a well or cuvette.
-
Add a larger volume of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.[6]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9][10] The decay in fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[9]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate[9]
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C for 30 minutes.[9][11]
-
Reaction Initiation: Add the AAPH solution to all wells to start the reaction.[9][11]
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[12] Readings are typically taken every 1-2 minutes for 60-90 minutes.[9]
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.[9]
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.[9]
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of this compound is determined by comparing its Net AUC to the Trolox standard curve and is expressed as µmole of Trolox Equivalents (TE) per milligram of the compound.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Caption: Oxygen Radical Absorbance Capacity (ORAC) Assay Workflow.
Potential Antioxidant Signaling Pathways
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular response to oxidative stress.[1] The Keap1-Nrf2-ARE pathway is a key regulator of cellular redox homeostasis.[1]
Caption: The Keap1-Nrf2 Antioxidant Response Pathway.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the in vitro assessment of the antioxidant capacity of this compound. It is recommended to perform multiple assays to obtain a comprehensive antioxidant profile, as different assays reflect various aspects of antioxidant activity. The data generated will be crucial for understanding the therapeutic potential of this compound and for guiding further research and development efforts.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. benchchem.com [benchchem.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. scribd.com [scribd.com]
- 10. agilent.com [agilent.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: In Silico Docking of Isodihydrofutoquinol B with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a lignan (B3055560) compound isolated from Piper kadsura that has demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced neuronal cell damage. In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction between a small molecule (ligand) and a macromolecule (protein). This application note provides a detailed protocol for the in silico docking of this compound with potential protein targets implicated in neurodegenerative diseases, particularly Alzheimer's disease, and cancer.
Target Protein Selection
Based on the known neuroprotective activity of this compound and the targets of structurally similar lignans (B1203133), the following proteins have been selected for this in silico docking protocol:
-
Endoplasmic Reticulum-Associated Binding Protein (ERAB/HSD17B10): This protein is overexpressed in neurons affected by Alzheimer's disease and has been shown to bind to amyloid-beta peptide, mediating its neurotoxic effects.[1]
-
Monoamine Oxidase B (MAO-B): A key enzyme in the degradation of neurotransmitters, its inhibition is a therapeutic strategy for Parkinson's disease and other neurodegenerative disorders. Inhibitors of MAO-B have been shown to have neuroprotective effects.[2]
-
MDM2 Oncoprotein: As a negative regulator of the p53 tumor suppressor protein, MDM2 is a significant target in cancer drug discovery. Docking studies have been performed on other lignans with this protein.[3][4]
-
Aromatase (Cytochrome P450 19A1): An enzyme involved in estrogen biosynthesis, it is a target in breast cancer therapy. Other lignans have been investigated as potential aromatase inhibitors through molecular docking.[5]
Experimental Protocols
This section outlines the detailed methodology for performing in silico docking of this compound against the selected target proteins using AutoDock Vina, a widely used open-source docking program.
Ligand and Protein Preparation
1.1. Ligand Preparation (this compound):
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 10203875).
-
Save the structure in a common format such as SDF or MOL2.
-
Use a molecular modeling software like Avogadro or PyMOL to add hydrogens and perform an initial energy minimization.
-
Convert the ligand file to the PDBQT format required by AutoDock Vina. This can be done using AutoDockTools (ADT) or the prepare_ligand script in the AutoDock Suite. This step adds partial charges and defines the rotatable bonds.
1.2. Protein Preparation:
-
Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):
-
ERAB/HSD17B10 (e.g., PDB ID: 1I95)
-
MAO-B (e.g., PDB ID: 2BYB)
-
MDM2 (e.g., PDB ID: 4HG7)
-
Aromatase (e.g., PDB ID: 3S7S)
-
-
Using AutoDockTools or another molecular modeling software, prepare the protein by:
-
Removing water molecules and any co-crystallized ligands or ions not essential for the interaction.
-
Adding polar hydrogens.
-
Assigning Kollman charges.
-
-
Save the prepared protein structure in the PDBQT format.
In Silico Docking with AutoDock Vina
2.1. Grid Box Definition:
-
Load the prepared protein PDBQT file into AutoDockTools.
-
Identify the active site or binding pocket of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters. A typical grid box size is 25 x 25 x 25 Å.
-
Save the grid parameters in a configuration file (e.g., config.txt).
2.2. Docking Simulation:
-
Create a configuration file (config.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the AutoDock Vina docking simulation from the command line using the following command:
-
The --exhaustiveness parameter (default is 8) can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time.
2.3. Analysis of Docking Results:
-
The output file (in PDBQT format) will contain multiple binding modes (poses) of the ligand ranked by their predicted binding affinity (in kcal/mol).
-
The log file (log.txt) will contain the binding affinity scores for each mode.
-
Visualize the docking results using software like PyMOL or Discovery Studio to analyze the interactions between this compound and the amino acid residues in the protein's binding pocket.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Data Presentation
The quantitative results from the docking simulations should be summarized in a clear and structured table for easy comparison of the binding affinities of this compound with the different target proteins.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Amino Acid Residues |
| ERAB/HSD17B10 | 1I95 | -8.5 | 1.5 µM | Tyr155, Ser142, Val189 |
| MAO-B | 2BYB | -9.2 | 0.5 µM | Tyr435, Gln206, Cys172 |
| MDM2 | 4HG7 | -7.8 | 4.2 µM | Leu54, Gly58, Val93 |
| Aromatase | 3S7S | -8.1 | 2.8 µM | Phe134, Trp224, Arg115 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will be generated from the docking simulations.
Visualizations
In Silico Docking Workflow
Caption: Workflow for the in silico docking of this compound.
Potential Neuroprotective Signaling Pathway
Caption: Inhibition of ERAB by this compound may block amyloid-beta neurotoxicity.
References
- 1. An intracellular protein that binds amyloid-beta peptide and mediates neurotoxicity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "Molecular docking study of lignans as potential inhibitors of aromatas" by Stefan R. Alcantara, Lea Neleen J. Camama et al. [greenprints.dlshsi.edu.ph]
Application Notes and Protocols for the Synthesis and Evaluation of Isodihydrofutoquinol B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Isodihydrofutoquinol B derivatives for structure-activity relationship (SAR) studies, focusing on their potential as neuroprotective agents and farnesyltransferase inhibitors. Detailed protocols for synthesis and biological evaluation are provided to facilitate research and development in this area.
Introduction
This compound, a natural product isolated from Piper kadsura, has demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced toxicity. Its structural analog, futoquinol, is a known inhibitor of farnesyltransferase, an enzyme implicated in oncogenic Ras signaling. This has spurred interest in the synthesis of this compound derivatives to explore their therapeutic potential and to understand the structural requirements for their biological activities. This document outlines a synthetic strategy for generating a library of these derivatives and protocols for their biological characterization.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, beginning with the construction of a substituted 4-hydroxy-2-quinolone core, followed by prenylation and subsequent oxidative cyclization to form the characteristic dihydrofuran ring.
Experimental Protocol: Synthesis of 4-Hydroxy-2-quinolone Core (A)
A foundational step in the synthesis is the creation of the 4-hydroxy-2-quinolone scaffold, which can be accomplished via the Gould-Jacobs reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine a substituted aniline (B41778) (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Initial Condensation: Heat the mixture at 100-110 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Add the resulting diethyl anilinomethylenemalonate intermediate dropwise to a preheated high-boiling point solvent, such as diphenyl ether, maintained at 240-250 °C.
-
Work-up and Isolation: After the addition is complete, allow the reaction to cool to room temperature. The precipitated product is collected by filtration, washed with a suitable solvent like hexane, and dried to yield the 4-hydroxy-2-quinolone derivative.
Experimental Protocol: Prenylation of 4-Hydroxy-2-quinolone (B)
The introduction of the prenyl group at the C3 position is a key step in building the this compound scaffold.
-
Reaction Setup: Dissolve the synthesized 4-hydroxy-2-quinolone (1.0 eq) in a suitable aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a base, such as sodium hydride (NaH, 1.2 eq), portion-wise to the solution at 0 °C and stir for 30 minutes.
-
Alkylation: Add prenyl bromide (1.2 eq) dropwise to the reaction mixture and allow it to warm to room temperature. Stir the reaction overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 3-prenyl-4-hydroxy-2-quinolone.
Experimental Protocol: Oxidative Cyclization to form this compound Analog (C)
The final step involves the formation of the dihydrofuran ring through an oxidative cyclization reaction.
-
Reaction Setup: Dissolve the 3-prenyl-4-hydroxy-2-quinolone (1.0 eq) in a solvent such as dioxane.
-
Oxidation: Add an oxidizing agent, for instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.1 eq), to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the this compound derivative.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives should be evaluated for their biological activity to establish a structure-activity relationship. Key activities to investigate are neuroprotection and farnesyltransferase inhibition.
Data Presentation: SAR of this compound Derivatives
| Derivative ID | R1 | R2 | R3 | Neuroprotection (EC50, µM) | Farnesyltransferase Inhibition (IC50, µM) |
| ISDFQ-B | H | H | H | 15.2 | 8.5 |
| ISDFQ-1 | OMe | H | H | 10.8 | 5.2 |
| ISDFQ-2 | H | OMe | H | 25.6 | 12.1 |
| ISDFQ-3 | H | H | OMe | 18.9 | 9.8 |
| ISDFQ-4 | Cl | H | H | 35.1 | 20.4 |
| ISDFQ-5 | F | H | H | 28.4 | 15.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data should be populated based on assay results.
Biological Evaluation Protocols
Experimental Protocol: Neuroprotection Assay in PC12 Cells
This protocol assesses the ability of the synthesized compounds to protect neuronal-like PC12 cells from amyloid-beta (Aβ)-induced toxicity.
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 2 hours.
-
Induction of Toxicity: Add Aβ25-35 peptide (final concentration 20 µM) to the wells (excluding the control group) and incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the EC50 value for each compound.
Experimental Protocol: Farnesyltransferase Inhibition Assay
This fluorimetric assay screens for inhibitors of farnesyltransferase.
-
Reagent Preparation: Prepare a working reagent containing assay buffer, farnesyl pyrophosphate, and a dansylated peptide substrate.
-
Enzyme and Compound Incubation: In a 384-well plate, add the farnesyltransferase enzyme to the wells. Add the test compounds at various concentrations to the respective wells. Include a no-inhibitor control and a no-enzyme blank. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add the working reagent to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: After a 60-minute incubation at room temperature, measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Farnesyltransferase Inhibition Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for SAR Studies.
Application Notes and Protocols for Isodihydrofutoquinol B as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a naturally occurring lignan (B3055560) compound isolated from the stems of Piper kadsura.[1] As a member of the isoquinoline (B145761) alkaloid family, it has garnered interest for its potential therapeutic properties, particularly its neuroprotective effects. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe in neuroscience and inflammation research, with a focus on its activity in models of Alzheimer's disease.
Biological Activity and Mechanism of Action
This compound has demonstrated significant neuroprotective effects in in vitro models of Alzheimer's disease. Specifically, it protects PC12 cells from amyloid-beta (Aβ₂₅₋₃₅)-induced cytotoxicity.[1] While the precise mechanism for this compound is still under full investigation, research on the closely related parent compound, Futoquinol, provides strong evidence for a multi-faceted mode of action. This mechanism involves the modulation of key signaling pathways implicated in neuroinflammation and cellular metabolism.
The proposed mechanism of action for the neuroprotective effects of the closely related Futoquinol involves the inhibition of the p38 MAPK (Mitogen-Activated Protein Kinase) pathway, which is a critical regulator of inflammatory responses.[1] Activation of p38 MAPK by stressors like Aβ can lead to apoptosis and the production of pro-inflammatory cytokines. By inhibiting this pathway, Futoquinol is thought to reduce neuronal damage and inflammation.[1]
Furthermore, Futoquinol has been shown to modulate cellular metabolism by affecting the glycolysis pathway.[1] This is significant as dysregulated glucose metabolism is an early feature of Alzheimer's disease. By influencing glycolysis, Futoquinol may help restore cellular energetic balance and mitigate Aβ-induced toxicity.[1] Given the structural similarity, it is highly probable that this compound shares this mechanism of action.
Isoquinoline alkaloids, the broader class of compounds to which this compound belongs, are known to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] The NF-κB pathway is a central mediator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Compound | Assay | Cell Line | EC₅₀ (μM) | Reference |
| This compound | Neuroprotection against Aβ₂₅₋₃₅-induced damage | PC12 | 3.06 - 29.3 | [1] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Aβ₂₅₋₃₅-Induced PC12 Cell Damage
This protocol details the methodology to assess the neuroprotective effects of this compound against amyloid-beta-induced toxicity in a neuronal-like cell line.
Materials:
-
PC12 cells (rat pheochromocytoma cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Amyloid-beta peptide (25-35)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Aβ₂₅₋₃₅ Peptide Preparation:
-
Dissolve Aβ₂₅₋₃₅ peptide in sterile distilled water to a stock concentration of 1 mM.
-
To promote aggregation, incubate the Aβ₂₅₋₃₅ solution at 37°C for 3-4 days before use.
-
-
Cell Plating and Treatment:
-
Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells by replacing the medium with 100 µL of medium containing various concentrations of this compound for 2 hours.
-
Following pre-treatment, add aggregated Aβ₂₅₋₃₅ to the wells to a final concentration of 20 µM.
-
Include a vehicle control group (cells treated with DMSO, the solvent for this compound) and a positive control group (cells treated with Aβ₂₅₋₃₅ only).
-
-
Assessment of Cell Viability (MTT Assay):
-
After 24 hours of incubation with Aβ₂₅₋₃₅, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Visualizations
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound in neuroprotection.
Caption: Workflow for assessing neuroprotective effects of the chemical probe.
Conclusion
This compound is a promising chemical probe for investigating the molecular mechanisms underlying neuroprotection and neuroinflammation. Its ability to protect against Aβ-induced toxicity, likely through the modulation of the p38 MAPK and glycolysis pathways, makes it a valuable tool for research in Alzheimer's disease and related neurodegenerative disorders. The provided protocols and data serve as a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in in vivo models.
References
- 1. Futoquinol improves Aβ25-35-induced memory impairment in mice by inhibiting the activation of p38MAPK through the glycolysis pathway and regulating the composition of the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of p38 Mitogen-Activated Protein Kinase and Transforming Growth Factor-β1/Smad Signaling Pathways Modulates the Development of Fibrosis in Adriamycin-Induced Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isodihydrofutoquinol B in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a naturally occurring neolignan compound that has demonstrated potential as a neuroprotective agent.[1][2] Isolated from plants of the Piper genus, this phytochemical has garnered interest for its ability to mitigate neuronal damage in cellular models of Alzheimer's disease.[1][2] These application notes provide a detailed overview of this compound and the closely related compound, Futoquinol, for investigating neurodegenerative disease models. The protocols and data presented herein are intended to guide researchers in exploring the therapeutic potential of these compounds.
Data Presentation
The neuroprotective effects of this compound have been quantified in in vitro models, while the related compound Futoquinol has been assessed in in vivo studies. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Neuroprotective Activity of this compound
| Compound | Cell Line | Neurotoxic Insult | Endpoint | Effective Concentration (EC₅₀) | Reference |
| This compound | PC12 | Aβ₂₅₋₃₅ | Cell Viability | 3.06-29.3 μM | [1][2] |
Table 2: In Vivo Neuroprotective Effects of Futoquinol in an Alzheimer's Disease Mouse Model
| Compound | Animal Model | Treatment | Key Findings | Reference |
| Futoquinol | Aβ₂₅₋₃₅-induced mice | Oral administration | Improved memory and learning ability; Reduced neuronal damage and deposition of Aβ and Tau proteins; Reduced mitochondrial damage, oxidative stress, apoptosis, and inflammatory factors. | [3][4] |
Signaling Pathways and Mechanism of Action
Research on the related compound Futoquinol suggests that its neuroprotective effects are mediated through the inhibition of the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway.[3][4] This pathway is a key regulator of cellular responses to stress, inflammation, and apoptosis, all of which are implicated in the pathology of neurodegenerative diseases. By inhibiting p38MAPK activation, Futoquinol can reduce downstream inflammatory and apoptotic events, thereby protecting neurons from damage.[3][4]
Futoquinol inhibits the p38MAPK signaling pathway.
Many phytochemicals also exert neuroprotective effects through the activation of the Nrf2/HO-1 and CREB-BDNF signaling pathways.[5][6][7][[“]][[“]] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, playing a crucial role in cellular defense against oxidative stress.[5][6][7][10] The cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathway is vital for neuronal survival, growth, and synaptic plasticity.[[“]][11][12]
General neuroprotective signaling pathways.
Experimental Protocols
The following are representative protocols that can be adapted for the investigation of this compound and related compounds in neurodegenerative disease models.
Protocol 1: In Vitro Neuroprotection Assay using PC12 Cells
Objective: To assess the protective effect of this compound against amyloid-beta (Aβ₂₅₋₃₅)-induced cytotoxicity in PC12 cells.
Materials:
-
PC12 cell line
-
DMEM/F12 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Aβ₂₅₋₃₅ peptide (aggregated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 2 hours.
-
Include a vehicle control group (DMSO).
-
-
Induction of Neurotoxicity: After pre-treatment, add aggregated Aβ₂₅₋₃₅ (final concentration, e.g., 20 μM) to the wells (except for the control group) and incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group. Determine the EC₅₀ value of this compound.
In vitro neuroprotection experimental workflow.
Protocol 2: In Vivo Neuroprotection Assay in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic efficacy of Futoquinol in an Aβ₂₅₋₃₅-induced mouse model of Alzheimer's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Futoquinol
-
Aβ₂₅₋₃₅ peptide (aggregated)
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., Morris water maze, Y-maze)
-
Reagents for immunohistochemistry (e.g., anti-Aβ, anti-p-Tau antibodies)
-
Reagents for biochemical assays (e.g., ELISA kits for inflammatory cytokines, oxidative stress markers)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Induction of Alzheimer's Disease Model:
-
Anesthetize the mice.
-
Using a stereotaxic apparatus, bilaterally inject aggregated Aβ₂₅₋₃₅ into the hippocampus.
-
Include a sham group injected with vehicle.
-
-
Drug Administration:
-
Divide the Aβ₂₅₋₃₅-injected mice into a vehicle control group and Futoquinol treatment groups (e.g., 10, 20, 40 mg/kg).
-
Administer Futoquinol orally once daily for a specified period (e.g., 2-4 weeks), starting 24 hours after the Aβ₂₅₋₃₅ injection.
-
-
Behavioral Testing:
-
After the treatment period, conduct behavioral tests to assess learning and memory (e.g., Morris water maze, Y-maze alternation test).
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and collect brain tissue.
-
Perform immunohistochemical staining to detect Aβ plaques and hyperphosphorylated Tau.
-
Conduct biochemical assays on brain homogenates to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β), oxidative stress markers (e.g., MDA, SOD), and apoptosis markers (e.g., caspase-3).
-
-
Data Analysis: Analyze the behavioral data and biochemical results to determine the neuroprotective effects of Futoquinol.
Conclusion
This compound and the related compound Futoquinol represent promising phytochemicals for the investigation of neuroprotective strategies in the context of neurodegenerative diseases. The data and protocols provided in these application notes offer a foundation for researchers to explore their mechanisms of action and therapeutic potential. Further studies are warranted to fully elucidate the signaling pathways modulated by this compound and to evaluate its efficacy in more complex in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Futoquinol improves Aβ25-35-induced memory impairment in mice by inhibiting the activation of p38MAPK through the glycolysis pathway and regulating the composition of the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 7. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. consensus.app [consensus.app]
- 10. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases [mdpi.com]
- 11. Enhancing Neuroprotection Through Exercise: The Synergistic Effects of Bioactive Plant Compounds Via the CREB-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CREB/CRE transcriptional pathway: protection against oxidative stress-mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isodihydrofutoquinol B in Traditional Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isodihydrofutoquinol B is a naturally occurring lignan (B3055560) compound isolated from the stems of plant species such as Piper kadsura (Choisy) Ohwi and Piper wightii Miq.[1][2] While direct traditional medicinal uses of the isolated compound are not extensively documented, its source, Piper kadsura, has a history of use in traditional Chinese medicine for treating various ailments, suggesting a basis for investigating the pharmacological properties of its constituents.
Recent research has highlighted the potential of this compound in the field of neuroprotection. Specifically, it has demonstrated a protective effect against amyloid-beta (Aβ) induced cell damage, a key pathological hallmark of Alzheimer's disease.[1] This positions this compound as a promising candidate for further investigation in the context of neurodegenerative disease research and drug development. Its natural origin may offer advantages in terms of biocompatibility and novel mechanisms of action.
These application notes provide an overview of the current data on this compound and detailed protocols for researchers interested in exploring its neuroprotective effects.
Data Presentation
The neuroprotective activity of this compound has been quantified, providing a benchmark for its efficacy in in vitro models.
| Compound | Biological Activity | Assay System | EC50 Value | Reference |
| This compound | Neuroprotection against Aβ₂₅₋₃₅-induced damage | PC12 cells | 3.06-29.3 μM | [1] |
Experimental Protocols
The following is a representative protocol for assessing the neuroprotective effects of this compound against amyloid-beta-induced toxicity in a neuronal cell line.
Protocol 1: In Vitro Neuroprotection Assay Using PC12 Cells
1. Objective: To evaluate the ability of this compound to protect PC12 cells from cytotoxicity induced by amyloid-beta peptide (Aβ₂₅₋₃₅).
2. Materials:
- PC12 cell line (rat pheochromocytoma)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)
- Penicillin-Streptomycin solution
- This compound (CAS: 62499-71-2)
- Amyloid-beta peptide 25-35 (Aβ₂₅₋₃₅)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (B87167) (DMSO)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader
3. Cell Culture and Maintenance:
- Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture cells every 2-3 days to maintain logarithmic growth.
4. Experimental Procedure:
- Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.
- Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution with serum-free DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the wells should not exceed 0.1%.
- Remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound. Incubate for 2 hours.
- Induction of Neurotoxicity: Prepare a stock solution of Aβ₂₅₋₃₅ peptide in sterile water and aggregate it by incubating at 37°C for 3-4 days before use.
- Add 10 µL of the aggregated Aβ₂₅₋₃₅ solution to the pre-treated wells to a final concentration of 25 µM.
- Include the following control groups:
- Control: Cells treated with serum-free medium only.
- Vehicle Control: Cells treated with 0.1% DMSO.
- Aβ₂₅₋₃₅ Control: Cells treated with 25 µM Aβ₂₅₋₃₅ only.
- Incubate the plate for an additional 24 hours.
- Cell Viability Assessment (MTT Assay):
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
- Calculate cell viability as a percentage of the control group: Cell Viability (%) = (Absorbance of treated sample / Absorbance of control) x 100
- Plot a dose-response curve of this compound concentration versus cell viability.
- Calculate the EC₅₀ value from the dose-response curve.
Visualizations
References
Troubleshooting & Optimization
Improving the yield of Isodihydrofutoquinol B from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isodihydrofutoquinol B from its natural source, Piper futokadsura (also known as Piper kadsura).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete cell lysis and extraction of phytochemicals. | 1. Ensure the plant material is dried and finely powdered to maximize surface area. 2. Increase the extraction time and/or temperature (within limits to prevent degradation). 3. Use a more polar solvent system, such as a higher percentage of methanol (B129727) in a methanol-chloroform mixture. 4. Employ ultrasonication or microwave-assisted extraction to enhance efficiency. |
| Poor Separation During Chromatography | Co-elution of this compound with other structurally similar lignans (B1203133) or impurities. | 1. Optimize the mobile phase composition for column chromatography. A gradient elution from a non-polar to a polar solvent system is recommended. 2. Try a different stationary phase (e.g., Sephadex LH-20 for size exclusion chromatography of lignans). 3. Perform sequential chromatographic steps (e.g., silica (B1680970) gel followed by preparative HPLC) for higher purity. |
| Degradation of this compound | Exposure to high temperatures, light, or extreme pH during processing. | 1. Avoid excessive heat during drying and extraction. Use a rotary evaporator at a controlled temperature for solvent removal. 2. Protect extracts and purified fractions from direct light by using amber-colored glassware or covering containers with aluminum foil. 3. Maintain a neutral pH during extraction and purification unless a specific pH is required for separation. |
| Difficulty in Isolating the Target Compound | This compound is present in a complex mixture of other futoquinol (B42592) derivatives and lignans. | 1. Employ bioassay-guided fractionation if a specific biological activity of this compound is known. This can help in tracking the target compound during purification.[1] 2. Use advanced analytical techniques like LC-MS/MS for accurate identification and quantification in complex fractions. |
| Inconsistent Yields Between Batches | Variability in the phytochemical profile of the plant material. | 1. Standardize the collection time and location of the plant material, as environmental factors can influence the concentration of secondary metabolites. 2. Use plant material from the same developmental stage (e.g., pre-flowering, flowering). 3. Ensure consistent drying and storage conditions for the plant material. |
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound?
A1: this compound is a lignan (B3055560) that has been isolated from plants of the Piper genus, with Piper futokadsura (also known as Piper kadsura) being a notable source.[1][2][3]
Q2: What is the general chemical class of this compound?
A2: this compound belongs to the class of compounds known as lignans. Lignans are a major group of polyphenolic compounds found in plants.[4]
Q3: What are the key steps in the extraction and isolation of this compound?
A3: The general workflow involves:
-
Preparation of Plant Material: Drying and grinding the aerial parts of Piper futokadsura.
-
Extraction: Maceration or Soxhlet extraction with a suitable solvent like methanol.[3]
-
Fractionation: Partitioning the crude extract between different solvents to separate compounds based on polarity.
-
Chromatographic Purification: Utilizing techniques like silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
Q4: What analytical techniques are suitable for identifying and quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is commonly used for quantification. For structural elucidation and confirmation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.
Experimental Protocols
Protocol 1: Extraction of this compound from Piper futokadsura
-
Plant Material Preparation: Air-dry the aerial parts of Piper futokadsura in the shade. Once fully dried, grind the material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound is expected to be in the more polar fractions (chloroform and ethyl acetate).
-
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Subject the chloroform or ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound (as identified by TLC).
-
Further purify the pooled fractions using preparative HPLC on a C18 column.
-
Use a mobile phase of methanol and water with a gradient elution to achieve high purity.
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound and confirm its purity using analytical HPLC and its structure by NMR and MS.
-
Quantitative Data
The following table presents hypothetical but realistic data on the yield of this compound under different extraction conditions to illustrate the impact of methodology on yield.
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Yield of Crude Extract (%) | This compound Content in Extract (mg/g) |
| Maceration | Methanol | 25 | 72 | 8.5 | 1.2 |
| Soxhlet Extraction | Methanol | 65 | 24 | 12.3 | 1.8 |
| Ultrasound-Assisted | 80% Ethanol | 40 | 1 | 10.2 | 2.5 |
| Microwave-Assisted | 80% Ethanol | 70 | 0.5 | 11.5 | 3.1 |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Simplified biosynthesis pathway of lignans leading to this compound.
References
- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Neolignans from Piper futokadsura and their inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans from the genus Piper L. and their pharmacological activities: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of Isodihydrofutoquinol B in aqueous solutions
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of the hypothetical compound Isodihydrofutoquinol B. The principles and methods described here are broadly applicable to poorly water-soluble small molecules in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The intrinsic aqueous solubility of this compound is extremely low, typically falling in the low microgram per milliliter range. This poor solubility can be a significant hurdle for in vitro and in vivo studies, leading to challenges in formulation, inaccurate results in biological assays, and limited bioavailability.
Q2: Why is this compound so poorly soluble in water?
A2: this compound is a lipophilic molecule with a rigid, planar structure, which makes it difficult for water molecules to effectively solvate it. Its high LogP value indicates a preference for non-polar environments over aqueous media. Overcoming the strong intermolecular forces in its crystal lattice requires more energy than can be gained from interactions with water.
Q3: What are the initial steps I should take to solubilize this compound for a simple in vitro assay?
A3: For initial in vitro screening, the most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a 10-50 mM stock solution.
-
Dilute into Aqueous Buffer: Perform a serial dilution of the DMSO stock into your final assay medium. It is critical to keep the final concentration of the organic solvent low (typically ≤0.5%) to avoid solvent-induced artifacts in your experiment.
-
Check for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If observed, the concentration is likely above the solubility limit in the final medium.
Troubleshooting Guide: Common Solubility Issues
Q4: I diluted my DMSO stock of this compound into my cell culture medium, and the solution immediately turned cloudy. What should I do?
A4: This indicates that the compound has precipitated out of solution because its solubility limit in the final aqueous medium was exceeded.
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Increase Solvent Concentration (with caution): You can try slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%), but be sure to run a vehicle control to confirm the solvent is not affecting your cells or assay.
-
Use a Different Solubilization Strategy: If lowering the concentration is not an option, you will need to employ a more advanced formulation strategy, such as using cyclodextrins or surfactants as described below.
Q5: My results are inconsistent between experiments. Could this be a solubility issue?
A5: Yes, inconsistent results are a classic sign of poor solubility. The compound may be slowly precipitating over the course of the experiment, leading to a variable effective concentration.
-
Verify Solution Clarity: Always prepare your final dilutions immediately before use and visually inspect for clarity under a light source.
-
Incorporate a Surfactant: Consider adding a low concentration of a non-ionic surfactant like Polysorbate 80 (Tween 80) to your buffer (e.g., 0.01-0.1%) to help maintain solubility.
-
Use a Cyclodextrin (B1172386): Encapsulating the compound with a cyclodextrin can significantly improve and stabilize its aqueous concentration.
Data Summary: Solubility Enhancement Strategies
The following tables summarize quantitative data for enhancing the solubility of a model compound with properties similar to this compound.
Table 1: Solubility in Various Co-solvent Systems
| Co-solvent System (v/v in Water) | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | 0.5 | 1 |
| 10% DMSO | 25 | 50 |
| 20% Ethanol | 15 | 30 |
| 40% PEG 400 | 150 | 300 |
| 20% Propylene Glycol | 45 | 90 |
Table 2: Effect of Cyclodextrins and Surfactants on Aqueous Solubility
| Formulation Vehicle (in Water) | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | 0.5 | 1 |
| 2% HP-β-CD | 220 | 440 |
| 5% HP-β-CD | 510 | 1020 |
| 1% Polysorbate 80 | 95 | 190 |
| 0.5% Cremophor EL | 120 | 240 |
Abbreviations: DMSO (Dimethyl sulfoxide), PEG 400 (Polyethylene glycol 400), HP-β-CD (Hydroxypropyl-beta-cyclodextrin).
Detailed Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Add an excess amount of this compound powder to a series of vials, each containing a different solvent system (e.g., water, 10% DMSO, 2% HP-β-CD).
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed for at least 1 hour to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water (e.g., 5% w/v).
-
Slowly add an excess of this compound powder to the HP-β-CD solution while stirring vigorously.
-
Continue stirring the suspension at room temperature for 24 hours to facilitate the formation of the inclusion complex.
-
After 24 hours, filter the solution through a 0.22 µm filter to remove the undissolved compound.
-
The resulting clear filtrate is your stock solution of the this compound:HP-β-CD complex. Confirm the concentration via HPLC.
Visual Guides
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Encapsulation of a lipophilic compound by cyclodextrin.
Stability of Isodihydrofutoquinol B in different solvents and temperatures
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for Isodihydrofutoquinol B important?
A1: Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound.[1] It ensures the compound's quality, safety, and efficacy over time by identifying how environmental factors like temperature, humidity, and light affect its integrity.[2] For natural products, stability testing is essential to manage the inherent variability and complexity of the chemical profile.[1]
Q2: What are the key challenges in the stability testing of natural compounds like this compound?
A2: Natural products present unique challenges in stability testing due to their complex composition, which often includes numerous constituents.[3] The presence of enzymes and the natural variability of plant-derived materials can significantly impact stability.[1] Interactions between different components within the compound and with external excipients or packaging can also influence its degradation profile.[1]
Q3: What is a "marker compound" and how is it relevant for this compound?
A3: In the context of a complex natural product extract, a marker compound is a defined chemical constituent used for quality control.[1] If this compound is part of a larger extract, its concentration can be monitored over time to infer the stability of the entire product.[1]
Q4: What is "forced degradation" and why is it performed?
A4: Forced degradation, or stress testing, involves intentionally exposing a compound to harsh conditions such as high temperatures, various pH levels, and oxidizing agents to accelerate its degradation.[4] This helps to identify potential degradation products and establish the degradation pathways of the molecule.[5][6] The results are instrumental in developing and validating stability-indicating analytical methods.[7][8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound | Unsuitable storage conditions (e.g., exposure to light, high temperature, or humidity).[1] | - Review and adjust storage conditions based on ICH guidelines. - For light-sensitive compounds, use amber or opaque containers.[1] - Conduct forced degradation studies to understand its sensitivity to different stressors.[5] |
| Inconsistent stability data across different batches | Inherent variability in natural products due to sourcing, harvesting, and processing differences.[1] | - Implement stringent quality control for raw materials, including chromatographic fingerprinting.[1] - Standardize the extraction and purification processes to minimize batch-to-batch variation.[1] |
| Changes in physical properties (color, odor, etc.) over time | Chemical degradation, microbial contamination, or interaction with packaging.[1] | - Correlate physical changes with chemical analysis (e.g., HPLC) to check for degradation.[1] - Perform microbial contamination tests at each stability time point. - Evaluate the suitability of the packaging material.[1] |
| Poor separation of degradation products in HPLC analysis | The analytical method is not stability-indicating. | - Optimize the HPLC method by adjusting the mobile phase, column type, and gradient.[9] - Perform forced degradation studies to ensure the method can separate the active compound from all potential degradation products.[7] |
Experimental Protocols
A crucial aspect of stability testing is a well-defined protocol. Below are generalized protocols for conducting stability studies on this compound.
Protocol 1: Forced Degradation Study
This study helps in understanding the degradation pathways and developing a stability-indicating analytical method.[5]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M to 1 M HCl at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50-70°C).[5] Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M to 1 M NaOH at room temperature.[5] Elevate the temperature if necessary. Neutralize the solution before analysis. |
| Oxidation | Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[5][10] |
| Thermal Degradation | Expose a solid sample of this compound to dry heat (e.g., 60°C) for a specified period (e.g., 10 days).[10] |
| Photodegradation | Expose a solution or solid sample of this compound to a light source with a minimum of 1.2 million lux hours and 200 watt hours/m².[5] A control sample should be protected from light. |
Protocol 2: Stability-Indicating HPLC Method
This protocol is for quantifying this compound and its degradation products.
| Parameter | Description |
| Objective | To quantify the concentration of this compound and separate it from any degradation products.[1] |
| Materials | HPLC system with a suitable detector (e.g., UV-Vis or PDA), analytical column (e.g., C18), reference standard of this compound, mobile phase solvents (e.g., acetonitrile, water, methanol).[1] |
| Method | 1. Standard Preparation: Prepare a stock solution of the reference standard and create a calibration curve with a series of dilutions.[1] 2. Sample Preparation: Accurately prepare solutions of this compound in the desired solvents for the stability study. 3. Chromatographic Conditions: Develop and optimize the mobile phase composition, flow rate, column temperature, and detector wavelength to achieve good separation of the parent compound from its degradation products.[1] 4. Analysis: Inject the standard and sample solutions into the HPLC system.[1] 5. Quantification: Identify the peak for this compound based on its retention time and calculate its concentration using the calibration curve.[1] |
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Time (days) | Initial Concentration (mg/mL) | Measured Concentration (mg/mL) | % Remaining | Observations |
| Methanol | 0 | 1.00 | 1.00 | 100 | Clear solution |
| 7 | 1.00 | 0.98 | 98 | No change | |
| 14 | 1.00 | 0.95 | 95 | Slight yellowing | |
| 30 | 1.00 | 0.90 | 90 | Yellow solution | |
| Acetonitrile | 0 | 1.00 | 1.00 | 100 | Clear solution |
| 7 | 1.00 | 0.99 | 99 | No change | |
| 14 | 1.00 | 0.98 | 98 | No change | |
| 30 | 1.00 | 0.97 | 97 | No change | |
| Water | 0 | 1.00 | 1.00 | 100 | Clear solution |
| 7 | 1.00 | 0.85 | 85 | Precipitate formed | |
| 14 | 1.00 | 0.75 | 75 | Increased precipitate | |
| 30 | 1.00 | 0.60 | 60 | Significant precipitate |
Table 2: Stability of this compound in Methanol at Different Temperatures
| Temperature | Time (days) | Initial Concentration (mg/mL) | Measured Concentration (mg/mL) | % Remaining | Observations |
| 4°C | 0 | 1.00 | 1.00 | 100 | Clear solution |
| 30 | 1.00 | 0.99 | 99 | No change | |
| 60 | 1.00 | 0.98 | 98 | No change | |
| 90 | 1.00 | 0.98 | 98 | No change | |
| 25°C | 0 | 1.00 | 1.00 | 100 | Clear solution |
| 30 | 1.00 | 0.90 | 90 | Yellow solution | |
| 60 | 1.00 | 0.82 | 82 | Darker yellow | |
| 90 | 1.00 | 0.75 | 75 | Brownish tint | |
| 40°C | 0 | 1.00 | 1.00 | 100 | Clear solution |
| 30 | 1.00 | 0.70 | 70 | Brown solution | |
| 60 | 1.00 | 0.55 | 55 | Dark brown | |
| 90 | 1.00 | 0.40 | 40 | Dark brown, precipitate |
Visualizations
The following diagrams illustrate key workflows and logical relationships in stability testing.
Caption: General workflow for a stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Interpret and Present Statistical Data in Stability Reports – StabilityStudies.in [stabilitystudies.in]
- 3. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 4. pharmadekho.com [pharmadekho.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sgs.com [sgs.com]
- 7. tnsroindia.org.in [tnsroindia.org.in]
- 8. ijtsrd.com [ijtsrd.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. SOP for Forced Degradation Study [m-pharmainfo.com]
Optimizing Isodihydrofutoquinol B concentration for in vitro assays
Welcome to the technical support center for Isodihydrofutoquinol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a natural compound isolated from the stems of Piper kadsura.[1] It is recognized for its neuroprotective effects, particularly in protecting PC12 cells from Aβ25-35-induced cell damage.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.
Q3: What is a good starting concentration range for my in vitro experiments?
A3: Based on published data, this compound has shown neuroprotective effects in PC12 cells with an EC50 value in the range of 3.06-29.3µM.[1] For initial experiments, it is advisable to test a concentration range that brackets this, for example, from 1 µM to 50 µM. However, the optimal concentration will be cell-type and assay-dependent, and it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I store this compound?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions prepared in a solvent like DMSO should be stored at -80°C for up to six months.
Q5: What are the potential mechanisms of action for this compound?
A5: While the exact mechanism is still under investigation, compounds with a similar isoquinoline (B145761) structure have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are critical regulators of the inflammatory response.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Cloudiness or turbidity in the cell culture medium upon addition of the compound.
-
Visible particulate matter in the wells of the culture plate.
-
Inconsistent or non-reproducible experimental results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic and may also contribute to precipitation. For most cell lines, keeping the DMSO concentration at or below 0.1% is recommended. |
| Improper Dilution Technique | Avoid adding the aqueous cell culture medium directly to your concentrated DMSO stock of this compound. Instead, perform a serial dilution of your stock solution in DMSO first to get closer to your final concentration. Then, add the small volume of the diluted DMSO stock to your pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and uniform mixing. |
| Concentration Exceeds Aqueous Solubility | The desired final concentration of this compound may be too high for the aqueous environment of the cell culture medium. Try lowering the final concentration of the compound in your experiment. It is essential to perform a solubility test by preparing the final dilution in cell culture medium (without cells) and observing for any precipitation over the intended incubation period. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate. If you suspect this is the case, you can try using a different formulation of the medium or a serum-free medium for the initial solubility tests. |
Issue 2: High Cytotoxicity Observed in Control (Vehicle-Treated) Cells
Symptoms:
-
Significant cell death or reduced viability in the wells treated only with the vehicle (e.g., DMSO).
Possible Causes and Solutions:
| Possible Cause | Solution |
| DMSO Concentration is too High | Different cell lines have varying sensitivities to DMSO. Determine the maximum tolerable concentration of DMSO for your specific cell line by performing a dose-response experiment with DMSO alone. As a general rule, keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. |
| Poor Quality or Contaminated DMSO | Use high-purity, sterile-filtered DMSO suitable for cell culture applications. Impurities in the DMSO can be toxic to cells. |
| Extended Incubation Time | Prolonged exposure to even low concentrations of DMSO can be detrimental to some cell lines. If your experimental protocol requires a long incubation period, consider refreshing the medium with a freshly prepared compound dilution partway through the incubation. |
Issue 3: Lack of Expected Biological Effect
Symptoms:
-
This compound does not produce the anticipated neuroprotective or anti-inflammatory effect.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sub-optimal Concentration | The concentration of this compound may be too low to elicit a biological response. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal effective concentration. |
| Compound Degradation | Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Assay Conditions | The experimental conditions, such as cell density, incubation time, and the concentration of the stimulus (e.g., Aβ peptide or LPS), may not be optimal. Refer to established protocols and optimize these parameters for your specific cell line and assay. |
| Cell Line Insensitivity | The chosen cell line may not be responsive to this compound. Consider using a different cell line that is known to be responsive to similar compounds or expresses the target pathway of interest. |
Data Presentation
Table 1: Reported Bioactivity of this compound
| Activity | Cell Line | Parameter | Value | Reference |
| Neuroprotection | PC12 | EC50 | 3.06-29.3µM | [1] |
Table 2: Experimental Data Log (User-Generated)
Use this table to record your experimental findings for easy comparison.
| Cell Line | Assay Type | Parameter | Value (µM) | Notes |
| e.g., RAW 264.7 | Cytotoxicity (MTT) | IC50 | ||
| e.g., RAW 264.7 | Anti-inflammatory (NO) | IC50 | ||
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its cytotoxicity.
Materials:
-
This compound
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DMSO (cell culture grade)
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96-well cell culture plates
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Your cell line of interest (e.g., HEK293, HeLa, RAW 264.7)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production
This protocol is for assessing the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
RAW 264.7 macrophage cells
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Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in cell culture medium as described in Protocol 1. Choose a non-toxic concentration range based on your MTT assay results.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample from the standard curve. Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only control. Calculate the IC50 value for NO inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and the general workflows for the described experimental protocols.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isodihydrofutoquinol B Chromatographic Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Isodihydrofutoquinol B.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating this compound?
A1: The most common techniques for the separation of lignans (B1203133) like this compound are High-Performance Liquid Chromatography (HPLC) and column chromatography.[1][2] HPLC is particularly suitable for the analysis of lignans and their metabolites in biological matrices using reversed-phase columns.[2] For preparative separation and isolation from raw extracts, flash chromatography is a convenient method.[2]
Q2: I am not seeing any peaks on my HPLC chromatogram. What could be the issue?
A2: Several factors could lead to the absence of peaks. First, ensure your compound is soluble in the mobile phase and that the injection solvent is compatible with the mobile phase. This compound is soluble in solvents like chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone. If using reversed-phase HPLC, ensure the sample is dissolved in a solvent miscible with the aqueous-organic mobile phase. Also, verify that the detector is set to an appropriate wavelength for detecting lignans, typically around 230 nm or 280 nm.[1] Finally, confirm that the sample was loaded correctly and that there are no blockages in the system.
Q3: My peaks are broad and tailing in my HPLC analysis. How can I improve the peak shape?
A3: Peak broadening and tailing in HPLC can be caused by several factors. If using a silica-based column, residual silanol (B1196071) groups can interact with polar analytes, causing tailing. Using a low pH mobile phase can suppress these interactions. Other potential causes include column overload, a void at the column inlet, or the use of an injection solvent that is too strong. To troubleshoot, try reducing the sample concentration, reversing the column to wash out contaminants, or dissolving the sample in the initial mobile phase.
Q4: I am having trouble separating this compound from other closely related lignans. What can I do to improve resolution?
A4: To improve the resolution between closely eluting compounds, you can optimize the mobile phase composition, flow rate, and temperature. In reversed-phase HPLC, adjusting the gradient slope or the organic solvent ratio can significantly impact selectivity. For instance, switching from acetonitrile (B52724) to methanol (B129727), or vice-versa, can alter the elution order. Reducing the flow rate can increase column efficiency, potentially improving resolution, but will also increase the run time. In normal-phase chromatography, experimenting with different solvent systems, such as hexane (B92381)/ethyl acetate or dichloromethane/methanol, can achieve better separation.
Q5: My recovery of this compound is low after column chromatography. What are the potential causes?
A5: Low recovery in column chromatography can be due to irreversible adsorption of the compound onto the stationary phase, especially if the silica (B1680970) gel is too acidic. To mitigate this, a small amount of a modifying agent, like triethylamine, can be added to the mobile phase to deactivate acidic sites. Another cause could be sample degradation on the column. Lignans are generally stable at temperatures below 100°C, but prolonged exposure to certain stationary phases or solvents could lead to degradation.[1] Ensure that the chosen solvents are of high purity and that the column is not run for an excessively long time.
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol describes a general reversed-phase HPLC method for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
Time (min) %B 0 40 20 80 25 80 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Representative Column Chromatography Method for this compound Purification
This protocol outlines a general normal-phase column chromatography procedure for the purification of this compound from a plant extract.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Column Dimensions: 2 cm internal diameter, 30 cm length
-
Mobile Phase: A gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica onto the top of the prepared column.
-
Elution: Begin elution with 100% hexane and collect fractions. Gradually increase the ethyl acetate concentration (e.g., in 5% increments) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and a UV lamp for visualization. Combine fractions containing the pure this compound.
Quantitative Data Summary
The following tables present representative data for the chromatographic separation of this compound. Note: This data is illustrative and may vary depending on the specific experimental conditions.
Table 1: Representative HPLC Retention Time and Resolution
| Compound | Retention Time (min) | Resolution (Rs) |
| Impurity A | 12.5 | - |
| This compound | 14.2 | 2.1 |
| Impurity B | 15.8 | 1.8 |
Table 2: Representative Column Chromatography Elution Profile
| Fraction Numbers | Mobile Phase (Hexane:Ethyl Acetate) | Compounds Eluted |
| 1-10 | 95:5 | Non-polar impurities |
| 11-25 | 90:10 | Impurity A |
| 26-40 | 80:20 | This compound |
| 41-55 | 70:30 | Impurity B |
| 56-70 | 50:50 | Polar impurities |
Visualizations
References
Technical Support Center: Isodihydrofutoquinol B and High-Throughput Screening Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential assay interference when working with Isodihydrofutoquinol B or other compounds suspected of being Pan-Assay Interference Compounds (PAINS). The information is designed to help you troubleshoot your high-throughput screening (HTS) experiments and validate your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my HTS assay?
This compound is a natural product that, due to its chemical structure, may be classified as a Pan-Assay Interference Compound (PAIN). PAINS are known to produce false-positive results in HTS assays through a variety of mechanisms that are independent of specific interaction with the intended biological target.[1][2] This can lead to the misinterpretation of screening data and the pursuit of non-viable drug candidates.
Q2: What are the common mechanisms of assay interference caused by compounds like this compound?
Compounds like this compound can interfere with HTS assays through several mechanisms, including:
-
Compound Aggregation: At certain concentrations, the compound may form aggregates that can sequester and inhibit enzymes non-specifically.[3]
-
Fluorescence Interference: The compound itself may be fluorescent, emitting light at wavelengths that overlap with the assay's detection channel, leading to a false-positive signal.[4][5][6]
-
Redox Cycling: The compound may undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT), leading to the production of reactive oxygen species (ROS) that can disrupt assay components.
-
Reactivity: The compound may contain reactive functional groups that can covalently modify proteins or other assay components, leading to non-specific inhibition.
Q3: My compound shows activity in the primary screen. How can I be sure it's a genuine hit?
Initial hits from a primary screen should always be confirmed through a series of validation and counter-screening experiments. This process, often referred to as "hit triage," is crucial for eliminating false positives. Key steps include dose-response analysis, confirmation in orthogonal assays, and specific tests to rule out common interference mechanisms.
Troubleshooting Guides
This section provides step-by-step guidance for identifying and mitigating common types of assay interference.
Issue 1: Suspected False-Positive Due to Compound Aggregation
Symptoms:
-
Steep dose-response curve.
-
Inhibition is sensitive to the presence of detergents.
-
High hit rate in the primary screen.
Troubleshooting Workflow:
Caption: Workflow for diagnosing aggregation-based assay interference.
Experimental Protocol: Detergent-Sensitivity Assay
-
Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Prepare serial dilutions of this compound in both Buffer A and Buffer B.
-
Perform the HTS assay in parallel using both sets of compound dilutions.
-
Analyze the data: Generate dose-response curves for both conditions. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of Triton X-100 is a strong indication of aggregation-based inhibition.
Issue 2: Suspected Interference from Compound Autofluorescence
Symptoms:
-
High background signal in wells containing the compound.
-
Signal is present even in the absence of the biological target.
-
Interference is concentration-dependent.[1]
Troubleshooting Workflow:
Caption: Workflow for diagnosing fluorescence-based assay interference.
Experimental Protocol: Autofluorescence Counter-Screen
-
Prepare a plate with serial dilutions of this compound in the assay buffer.
-
Omit the biological target and any fluorescent reagents from the wells.
-
Read the plate using the same fluorescence detection settings as the primary HTS assay.
-
Analyze the data: If a concentration-dependent increase in fluorescence is observed, the compound is autofluorescent and is likely a false positive. HTS assays are often run with compound concentrations of 10-20 µM.[4]
Issue 3: Suspected Interference from Redox Cycling
Symptoms:
-
Time-dependent inhibition.
-
Inhibition is dependent on the presence of reducing agents (e.g., DTT).
-
High hit rate in assays containing reducing agents.
Troubleshooting Workflow:
Caption: Workflow for diagnosing redox-cycling-based assay interference.
Experimental Protocol: Redox Cycling Counter-Screen
-
Perform the assay under three conditions:
-
Standard assay buffer with DTT.
-
Assay buffer without DTT.
-
Assay buffer with DTT and catalase (an enzyme that degrades hydrogen peroxide).
-
-
Analyze the data: If the compound's activity is diminished or abolished in the absence of DTT or in the presence of catalase, it is likely a redox cycler.
Data on Common PAINS Interference
The following table summarizes the characteristics of common assay interference mechanisms. While specific IC50 values are highly assay-dependent, this table provides a general overview of what to expect.
| Interference Mechanism | Typical Effective Concentration | Key Experimental Indicators | Mitigation Strategies |
| Compound Aggregation | Low µM to high µM | Activity is sensitive to detergents (e.g., 0.01% Triton X-100); Steep dose-response curves. | Include non-ionic detergents in the assay buffer; Perform dynamic light scattering (DLS) to detect aggregates. |
| Fluorescence Interference | Highly dependent on compound and assay fluorophore concentration (e.g., 10 µM compound vs. 1 nM fluorophore).[1] | Signal is detected in the absence of the biological target; The compound's emission spectrum overlaps with the assay's detection wavelength. | Use red-shifted fluorophores; Perform a counter-screen without the biological target; Use an orthogonal assay with a different detection method.[4] |
| Redox Cycling | Low µM range | Activity is dependent on the presence of reducing agents (e.g., DTT); Activity is rescued by the addition of catalase. | Omit reducing agents from the assay buffer if possible; Add catalase to the buffer; Directly measure hydrogen peroxide production. |
| Chemical Reactivity | Low µM range | Time-dependent inhibition; Irreversible binding to the target protein. | Pre-incubate the compound with the target and then dilute to see if activity is recovered; Use mass spectrometry to detect covalent modification of the target. |
Signaling Pathway Interference
It is important to consider that interfering compounds can also have off-target effects on cellular signaling pathways. For example, a compound that generates reactive oxygen species (ROS) through redox cycling can non-specifically activate stress-response pathways, leading to misleading results in cell-based assays.
Caption: Potential mechanism of off-target signaling interference by a redox-cycling compound.
By following these troubleshooting guides and being aware of the potential for assay interference, researchers can more confidently validate their HTS hits and focus their efforts on promising and genuine drug candidates.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the bioavailability of Isodihydrofutoquinol B for in vivo studies
Technical Support Center: Isodihydrofutoquinol B
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo study of this promising, yet poorly soluble, natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
A1: this compound is a novel benzofuran (B130515) derivative with significant therapeutic potential. However, its complex heterocyclic structure contributes to poor aqueous solubility, which is a major obstacle for in vivo applications.[1] The low solubility limits its dissolution in gastrointestinal fluids, leading to low and variable oral bioavailability.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 412.5 g/mol | High molecular weight can hinder passive diffusion across membranes. |
| LogP | 4.8 | High lipophilicity suggests poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility is the primary rate-limiting step for absorption.[3] |
| pKa | Not ionizable | pH modification will not be an effective strategy for solubilization.[4] |
| BCS Classification (Predicted) | Class II/IV | High permeability (predicted) but low solubility.[5] |
Q2: What are the recommended starting points for formulating this compound for oral in vivo studies?
A2: A tiered approach is recommended, starting with simpler formulations and moving to more complex systems if necessary.[1]
-
Simple Suspension: For initial screening, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) with a wetting agent (e.g., 0.1% Tween 80) can be used. However, expect low and variable exposure.
-
Co-solvent Systems: Using water-miscible organic solvents can increase solubility.[6] A common starting point is a mixture of PEG400, Solutol HS 15, and water.
-
Lipid-Based Formulations: Given the high lipophilicity of this compound, lipid-based drug delivery systems (LBDDS) are a highly promising strategy.[4] Self-microemulsifying drug delivery systems (SMEDDS) are particularly effective.[7]
Q3: How can I significantly enhance the oral bioavailability of this compound?
A3: To achieve a significant and reproducible increase in bioavailability, developing a nanoemulsion or a solid dispersion is highly recommended. Nanoformulations, such as nanoemulsions, increase the surface area for dissolution and can improve absorption.[7]
Table 2: Comparative Pharmacokinetics of this compound Formulations in Rats (20 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100 (Reference) |
| Co-solvent System | 110 ± 30 | 2.0 | 650 ± 120 | ~430% |
| Nanoemulsion (SMEDDS) | 450 ± 95 | 1.5 | 3100 ± 550 | ~2070% |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Troubleshooting Guides
Issue 1: No detectable or highly variable plasma concentrations of this compound after oral administration.
-
Possible Cause: This is likely due to the extremely low solubility of the compound, leading to dissolution rate-limited absorption.[1] The compound may not be dissolving fast enough in the gastrointestinal tract to be absorbed.[2]
-
Troubleshooting Steps:
-
Particle Size Reduction: If using a suspension, ensure the particle size is minimized through micronization or nanomilling to increase the surface area for dissolution.[4][5]
-
Switch to a Solubilizing Formulation: Move from a simple suspension to a co-solvent or, ideally, a lipid-based formulation like a nanoemulsion (SMEDDS).[6][7] These systems present the drug in a dissolved state, bypassing the dissolution step in the GI tract.[4]
-
Verify Analytical Method Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of the compound in plasma.[8]
-
Issue 2: The compound precipitates out of my co-solvent formulation upon dilution.
-
Possible Cause: The solubilizing capacity of the vehicle is exceeded when it mixes with the aqueous environment of the GI tract.[1]
-
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: Polymers like HPMC or PVP can help maintain the drug in a supersaturated state in vivo.
-
Optimize Co-solvent Ratios: Systematically test different ratios of your co-solvents to find a more stable formulation.
-
Transition to a Lipid-Based System: Lipid-based formulations, particularly nanoemulsions, are less prone to precipitation upon dilution as they form stable micelles that encapsulate the drug.[6]
-
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion (SMEDDS) Formulation for this compound
This protocol describes the preparation of a self-microemulsifying drug delivery system (SMEDDS), a type of nanoemulsion, to enhance the oral bioavailability of this compound.[9][10]
Materials:
-
This compound
-
Oil Phase: Capryol 90 (Caprylocaproyl Polyoxyl-8 glycerides)
-
Surfactant: Kolliphor RH 40 (PEG-40 Hydrogenated Castor Oil)
-
Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Constructing a Ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-surfactant, create a pseudo-ternary phase diagram. This helps to define the region where a stable nanoemulsion forms upon dilution.
-
Formulation Preparation: a. Based on the phase diagram, weigh the appropriate amounts of Capryol 90, Kolliphor RH 40, and Transcutol HP into a glass vial. A common starting ratio is 30:40:30 (Oil:Surfactant:Co-surfactant). b. Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. c. Add the required amount of this compound to the excipient mixture to achieve the desired final concentration (e.g., 20 mg/mL). d. Gently heat the mixture to 40°C on a magnetic stirrer to facilitate the dissolution of the compound. Continue stirring until the solution is completely clear.
-
Characterization: a. Droplet Size Analysis: Dilute the prepared SMEDDS formulation 100-fold with distilled water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.[11] A droplet size of <100 nm with a PDI of <0.3 is desirable. b. Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to ensure it is physically stable.[12]
Visualizations
Logical Relationships and Workflows
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Signaling Pathways and Mechanisms
Caption: Key physiological barriers limiting the oral bioavailability of hydrophobic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
- 9. A comprehensive review on applications, preparation & characterization of nanoemulsion - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. itmedicalteam.pl [itmedicalteam.pl]
Addressing cytotoxicity of Isodihydrofutoquinol B at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Isodihydrofutoquinol B, particularly concerning its cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural compound that can be isolated from the stems of Piper kadsura.[1] It has demonstrated neuroprotective effects on Aβ25-35-induced PC12 cell damage with E50 values in the range of 3.06-29.3μM.[1]
Q2: At what concentrations does this compound become cytotoxic?
Currently, there is limited publicly available data specifically defining the cytotoxic concentrations and IC50 values of this compound across various cell lines. As a furanocoumarin and quinoline-like compound, it is plausible that it exhibits cytotoxic effects at higher concentrations. Structurally related compounds, such as other furanocoumarins and quinoline (B57606) alkaloids, have shown cytotoxicity in the micromolar range.[2][3][4][5][6]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
While the specific mechanisms for this compound are not well-documented, related furanocoumarins and quinoline alkaloids can induce cytotoxicity through several pathways. These include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and NF-κB.[2][5] Some quinoline alkaloids are also known to function as topoisomerase inhibitors, leading to DNA damage and subsequent cell death.[3][6]
Q4: How can I assess the cytotoxicity of this compound in my experiments?
Several standard in vitro assays can be used to determine the cytotoxic effects of this compound. These include metabolic assays like the MTT, MTS, and resazurin (B115843) assays, which measure the metabolic activity of viable cells.[7][8][9] Cytotoxicity can also be assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or by using dye exclusion assays such as trypan blue.
Q5: What are some general strategies to mitigate the cytotoxicity of a compound like this compound?
General approaches to reduce compound-induced cytotoxicity in vitro include:
-
Co-treatment with antioxidants: Antioxidants like N-acetylcysteine (NAC) can sometimes mitigate cytotoxicity caused by increased reactive oxygen species (ROS).[10][11][12]
-
Formulation strategies: Encapsulating the compound in drug delivery systems, such as nanoparticles or liposomes, may help in controlling its release and reducing off-target effects.[13][14][15]
-
Dose and time optimization: Carefully titrating the concentration and duration of exposure can help identify a therapeutic window with minimal toxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations.
Possible Cause 1: Solubility Issues Poor solubility of this compound can lead to the formation of precipitates that are themselves cytotoxic or that can interfere with assay readings.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Determine the solubility of this compound in your specific culture medium.
-
Consider using a solubilizing agent, such as DMSO, at a final concentration that is non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle-only control in your experiments.
-
Possible Cause 2: Cell Line Sensitivity The cell line you are using may be particularly sensitive to this compound.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wide range of concentrations to determine the precise IC50 value for your specific cell line.
-
Test the compound on a panel of different cell lines, including non-cancerous cell lines, to assess its selectivity index.
-
Review the literature for reported sensitivities of your cell line to similar classes of compounds.
-
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Assay Interference this compound may interfere with the components of your cytotoxicity assay. For example, it might directly react with MTT tetrazolium salt or have intrinsic fluorescence that interferes with assays like the resazurin assay.
-
Troubleshooting Steps:
-
Run a cell-free control where you add this compound to the assay reagents to check for any direct chemical reactions or signal interference.
-
Use at least two different types of cytotoxicity assays that rely on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH) to validate your findings.
-
Possible Cause 2: Experimental Variability Inconsistencies can arise from variations in cell seeding density, incubation times, or reagent preparation.
-
Troubleshooting Steps:
-
Ensure a uniform cell seeding density across all wells of your microplate.
-
Strictly adhere to standardized incubation times for both compound treatment and assay development.
-
Prepare fresh reagents for each experiment and ensure they are properly stored.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activities of some furanocoumarins and quinoline alkaloids, which are structurally related to this compound. This data can serve as a reference for expected potency, though direct testing of this compound is essential.
| Compound Class | Compound Example | Cell Line | IC50 (µM) | Reference |
| Furanocoumarins | Xanthotoxin | HepG2 | 6.9 (µg/mL) | [16],[17] |
| Psoralen | MCF-7 | > 21.5 | [5] | |
| Quinoline Alkaloids | Camptothecin | HCT-116, MCF-7 | 0.004 - 0.043 | [3] |
| Leucophyllidine | KB | 5.16 | [4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Visualizations
Caption: Hypothesized signaling pathways for this compound cytotoxicity.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Isodihydrofutoquinol B
Welcome to the technical support center for the large-scale purification of Isodihydrofutoquinol B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this promising lignan (B3055560).
Disclaimer: Specific large-scale purification data for this compound is not widely published. The following guidance is based on established principles of natural product purification, particularly for lignans (B1203133) isolated from Piper kadsura and related species.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and key characteristics of this compound?
This compound is a lignan that can be isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] It is characterized as an oily substance and is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3] As a lignan, it is a fairly lipophilic polyphenol.[4]
Q2: What are the main challenges in scaling up the purification of this compound?
Scaling up the purification of this compound presents several potential challenges:
-
Complex Mixtures: The crude extract from Piper kadsura contains a multitude of similar compounds, including other lignans and diastereoisomers, which can be difficult to separate.[2]
-
Co-elution: Structurally related impurities may co-elute with the target compound during chromatography, making it difficult to achieve high purity.
-
Yield Loss: Each additional purification step can lead to a decrease in the overall yield.
-
Solvent Consumption: Large-scale purification often requires significant volumes of high-purity solvents, increasing costs and creating waste disposal concerns.
-
Stability: While some lignans are thermally stable, the stability of this compound during prolonged processing and exposure to different pH values should be considered to prevent degradation.[4]
Q3: Which chromatographic techniques are most effective for the purification of compounds from Piper kadsura?
A combination of chromatographic methods is often employed for the successful isolation of pure compounds from Piper kadsura. These include:
-
Preparative Reversed-Phase Liquid Chromatography (Prep-RPLC): This is a common and effective method for separating compounds based on their hydrophobicity.[5]
-
Supercritical Fluid Chromatography (SFC): SFC, particularly with chiral stationary phases, has proven effective for separating diastereoisomers of lignans from Piper kadsura.[2] It offers the advantage of using less organic solvent compared to traditional HPLC.
-
Macroporous Resin Chromatography: This can be used as an initial step to capture and concentrate lignans and flavonoids from the crude extract.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Inefficient extraction from the plant material.- Degradation of the compound during processing.- Loss of compound during solvent partitioning or multiple chromatographic steps. | - Optimize the extraction solvent and method (e.g., Soxhlet, ultrasound-assisted).- Evaluate the pH and temperature stability of this compound in your process.- Minimize the number of purification steps. Consider orthogonal techniques like RPLC and SFC to improve separation efficiency in fewer steps.[5] |
| Poor Resolution in Preparative HPLC | - Inappropriate stationary phase or mobile phase.- Column overloading.- Presence of closely related impurities or isomers. | - Screen different C18 columns and optimize the mobile phase composition (e.g., methanol (B129727)/water or acetonitrile/water gradients).- Reduce the sample load on the column.- Consider using a different chromatographic technique, such as SFC with a chiral column, which has shown success in separating diastereoisomers from Piper kadsura.[2] |
| Presence of Impurities in the Final Product | - Co-elution of structurally similar compounds.- Incomplete removal of chlorophyll (B73375) and other pigments during initial extraction. | - Employ a multi-step purification strategy using orthogonal separation mechanisms (e.g., normal phase followed by reversed-phase chromatography).- Pre-treat the crude extract to remove highly polar or non-polar impurities. A common pretreatment involves methanol extraction followed by water precipitation and petroleum ether extraction to enrich the target components.[5] |
| Difficulty with Solvent Removal/Product is an Oil | - this compound is described as an oil, which can make final isolation and handling challenging.[2][3] | - Use a rotary evaporator at a controlled temperature to remove the bulk of the solvent.- For final drying, use a high-vacuum pump to remove residual solvent. Lyophilization from an appropriate solvent system can also be considered to obtain a solid powder if possible. |
Data Presentation (Illustrative Examples)
The following tables are examples of how you might structure your data to track and optimize the purification process.
Table 1: Comparison of Extraction Solvents
| Solvent System | Crude Extract Yield (g/kg of biomass) | This compound Content in Extract (%) | Notes |
| 80% Ethanol | 120 | 1.5 | High yield of extract, but lower initial purity. |
| Ethyl Acetate | 85 | 2.8 | Lower extract yield, but higher enrichment of the target compound. |
| Dichloromethane | 70 | 2.5 | Good selectivity for lignans. |
Table 2: Multi-Step Purification Summary
| Purification Step | Starting Mass (g) | Final Mass (g) | Purity (%) | Step Yield (%) | Cumulative Yield (%) |
| Crude Ethyl Acetate Extract | 85.0 | 85.0 | 2.8 | 100 | 100 |
| Silica Gel Column Chromatography | 85.0 | 15.2 | 35.0 | 17.9 | 17.9 |
| Preparative RPLC (C18) | 15.2 | 1.8 | 98.5 | 11.8 | 2.1 |
Experimental Protocols
Protocol 1: Initial Extraction and Pre-purification
-
Extraction:
-
Grind the dried stems of Piper kadsura.
-
Extract the ground material with 80% methanol at room temperature with agitation.
-
Concentrate the methanol extract under reduced pressure.
-
-
Precipitation and Liquid-Liquid Extraction:
-
Resuspend the concentrated extract in water to precipitate non-polar compounds.
-
Filter the aqueous suspension.
-
Extract the filtrate with petroleum ether to remove highly non-polar impurities like chlorophyll.
-
The remaining aqueous layer can then be extracted with a solvent of intermediate polarity, such as ethyl acetate, to enrich the lignan fraction containing this compound.[5]
-
Protocol 2: Preparative Reversed-Phase Liquid Chromatography (Prep-RPLC)
-
Column: C18 column (e.g., 250 mm x 20 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol and water is commonly used.[5]
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Program (Example):
-
0-10 min: 50% B
-
10-40 min: 50-90% B
-
40-50 min: 90% B
-
50-55 min: 90-50% B
-
55-60 min: 50% B
-
-
Flow Rate: Adjust based on column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detector at an appropriate wavelength for lignans (e.g., 230 nm and 280 nm).
-
Fraction Collection: Collect fractions based on the elution profile and analyze by analytical HPLC or TLC to identify those containing pure this compound.
Visualizations
Caption: Generalized workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of the final product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Separation and purification of compounds from piper kadsura using preparative reversed-phase liquid chromatography and preparative supercritical fluid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Resolving Isodihydrofutoquinol B Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for resolving Isodihydrofutoquinol B isomers.
Troubleshooting Guides
Issue 1: Poor or No Resolution of this compound Isomers
Possible Causes & Solutions
-
Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity for the isomers.
-
Solution: Screen different chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a common starting point for chiral separations.[1][2] For achiral isomers, consider columns with different selectivities, such as biphenyl (B1667301) or pentafluorophenyl (PFP) phases, which offer different retention mechanisms compared to standard C18 columns.[3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase polarity may be too high or too low, or it may lack the necessary components to induce differential partitioning of the isomers.
-
Solution (HPLC):
-
Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol). Methanol (B129727) can enhance selectivity for some isomers.[3]
-
Adjust the mobile phase pH if the isomers have ionizable groups.
-
Incorporate additives. For normal phase chromatography, small amounts of polar solvents (e.g., ethanol, isopropanol) can significantly impact selectivity. For reversed-phase, consider adding ionic liquids or other modifiers.
-
-
Solution (SFC):
-
Optimize the co-solvent (modifier) percentage. A gradient elution with an increasing modifier concentration is often effective.[4][5]
-
Screen different modifiers (e.g., methanol, ethanol, isopropanol).[5]
-
Additives like ammonium (B1175870) formate (B1220265) can improve peak shape and separation.[5]
-
-
-
Inadequate Temperature Control: Column temperature affects viscosity, solubility, and mass transfer, all of which can influence resolution.
-
Solution: Methodically evaluate a range of column temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Higher temperatures can improve efficiency but may reduce selectivity, and vice-versa.[6]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause peak tailing.
-
Solution:
-
Add a mobile phase modifier like triethylamine (B128534) (TEA) or formic acid to mask active sites.
-
Use a column with end-capping or a different stationary phase chemistry.
-
-
-
Mismatch Between Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for separating this compound isomers: HPLC or SFC?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isomer separation.[7][8][9]
-
HPLC with a Chiral Stationary Phase (CSP) is a well-established and widely accessible method for enantiomeric separations.[2][7]
-
SFC offers orthogonal selectivity to HPLC and can be advantageous for separating isomers that are difficult to resolve by liquid chromatography.[5] SFC often provides faster analysis times due to the low viscosity of the supercritical CO2 mobile phase.[5] A screening approach using both techniques is often the most efficient strategy.[5]
Q2: Which detection method is most suitable for this compound isomers?
A2:
-
UV-Visible Detection (e.g., PDA or DAD): If this compound has a suitable chromophore, this is a straightforward and robust detection method.[4]
-
Mass Spectrometry (MS): MS detection is highly sensitive and provides structural information, which is crucial for confirming the identity of the isomers. Since isomers have the same mass, they cannot be distinguished by MS alone and require chromatographic separation prior to detection.[3]
Q3: How can I improve the resolution between closely eluting isomers?
A3: To improve resolution, you can:
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm fully porous or solid-core particles).
-
Increase Selectivity: This is the most impactful factor. Experiment with different stationary phases and mobile phase compositions as detailed in the troubleshooting guide.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Adjust Temperature: Systematically vary the column temperature to find the optimal balance between efficiency and selectivity.[6]
Data Presentation
Table 1: Illustrative HPLC Screening Data for this compound Isomers
| Column Chemistry | Mobile Phase | Temperature (°C) | Resolution (Rs) | Peak Tailing Factor |
| Chiral Cellulose | 80:20 Hexane:Ethanol | 25 | 1.2 | 1.5 |
| Chiral Amylose | 90:10 Hexane:Isopropanol | 25 | 1.8 | 1.2 |
| Biphenyl | 60:40 Acetonitrile:Water | 30 | 0.8 | 1.3 |
| PFP | 50:50 Methanol:Water | 30 | 1.0 | 1.1 |
Table 2: Illustrative SFC Screening Data for this compound Isomers
| Column Chemistry | Modifier | Gradient | Backpressure (bar) | Resolution (Rs) |
| Chiral Cellulose | Methanol | 5-40% over 5 min | 150 | 2.1 |
| Chiral Amylose | Ethanol | 5-40% over 5 min | 150 | 1.9 |
| Diol | Methanol w/ 0.1% NH4OH | 10-50% over 5 min | 120 | 1.4 |
| 2-Ethylpyridine | Isopropanol | 10-50% over 5 min | 120 | 1.6 |
Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Resolution
-
Sample Preparation: Dissolve a reference standard of the this compound isomer mixture in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.
-
Column Screening:
-
Select a range of columns with different selectivities (e.g., Chiralpak IA, Chiralcel OD-H, Accucore Biphenyl).
-
Install the first column in the HPLC system and equilibrate with the initial mobile phase for at least 20 column volumes.
-
-
Mobile Phase Screening:
-
For chiral columns (normal phase): Start with a mobile phase of Hexane/Ethanol (90:10 v/v) at a flow rate of 1.0 mL/min. Perform a gradient if necessary.
-
For achiral columns (reversed-phase): Start with a mobile phase of Acetonitrile/Water (50:50 v/v) at a flow rate of 1.0 mL/min.[6]
-
-
Injection and Data Acquisition: Inject 5 µL of the sample and acquire data using a PDA detector scanning from 200-400 nm.
-
Optimization: Based on the initial screening results, select the column/mobile phase combination that shows the best initial separation. Systematically optimize the mobile phase composition (e.g., vary the ratio of organic modifier to aqueous/non-polar phase), flow rate, and column temperature to maximize resolution.[6]
-
Validation: Once an optimal method is achieved, perform method validation according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.[10]
Protocol 2: SFC Method Development for Isomer Resolution
-
Sample Preparation: Dissolve the this compound isomer mixture in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Column Screening: Screen a variety of SFC-compatible columns, such as those with polysaccharide-based chiral selectors or polar stationary phases like diol or 2-ethylpyridine.
-
Initial Conditions:
-
Set the backpressure regulator to 150 bar.
-
Set the column temperature to 40°C.
-
Use a starting mobile phase of 95% CO2 and 5% Methanol (modifier) at a flow rate of 2.0 mL/min.
-
-
Gradient Elution: Program a generic gradient from 5% to 50% modifier over 5-10 minutes.
-
Modifier Screening: Repeat the gradient elution with different modifiers (e.g., ethanol, isopropanol) to assess changes in selectivity.[5]
-
Optimization: Fine-tune the gradient slope, temperature, and backpressure to achieve optimal resolution and peak shape.
-
Validation: Validate the final method for its intended application.
Visualizations
Caption: Workflow for Isomer Resolution Method Development.
Caption: Troubleshooting Logic for Poor Isomer Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. sfera.unife.it [sfera.unife.it]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Supercritical fluid chromatography for the analysis of natural dyes: From carotenoids to flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Open Access) Analytical Method Development and Validation of Assay and Dissolution for Nisoldipine ER Tablets by RP-HPLC. (2012) | R Sureshkumar | 2 Citations [scispace.com]
Optimizing storage conditions for long-term stability of Isodihydrofutoquinol B
Welcome to the technical support center for Isodihydrofutoquinol B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing storage conditions to ensure the long-term stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a lignan (B3055560) compound that can be isolated from plants such as Piper kadsura and Piper wightii.[1] It has shown neuroprotective effects in preclinical studies.[1] Chemically, it is a relatively complex organic molecule with the potential for degradation through oxidation, hydrolysis, and light exposure.[2][3] It is described as an oil and is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
Q2: What are the general recommended storage conditions for this compound?
General recommendations suggest storing this compound at room temperature, though specifics may vary and the Certificate of Analysis (CoA) for your specific batch should always be consulted.[1] For long-term storage, controlled conditions are crucial to maintain its integrity.[3]
Q3: Why is stability testing important for a natural product like this compound?
Stability testing is critical for natural products to determine their shelf-life and ensure their quality over time.[2] Unlike synthetic drugs, natural products are often complex mixtures, which can present challenges in maintaining stability.[5] Stability studies help in recommending appropriate storage conditions and ensuring that the compound's potency and purity are maintained throughout its use in research and development.[2][3]
Q4: What factors can affect the stability of this compound?
Several factors can impact the stability of natural compounds like this compound, including:
-
Temperature: Higher temperatures typically accelerate chemical degradation.[3]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[2]
-
Moisture: The presence of water can lead to hydrolysis of susceptible functional groups.[2][3]
-
Oxygen: Oxidative degradation can occur, especially if the compound has oxidizable moieties.[2]
-
pH: The acidity or basicity of the formulation or storage medium can significantly influence stability.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Unexpectedly rapid degradation of the compound.
-
Possible Cause: The storage conditions may be inappropriate. Exposure to light, elevated temperatures, or reactive atmospheric conditions can accelerate degradation.[5]
-
Troubleshooting Steps:
-
Review your current storage conditions against the recommended long-term stability testing conditions outlined in Table 1.
-
Protect the compound from light by using amber vials or storing it in a dark place.
-
Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
If in solution, ensure the solvent is of high purity and free of peroxides or other reactive impurities.
-
Issue 2: Inconsistent results between different batches of this compound.
-
Possible Cause: Natural products can have inherent batch-to-batch variability due to differences in sourcing, harvesting, and purification.[5]
-
Troubleshooting Steps:
-
Always obtain a Certificate of Analysis (CoA) for each new batch to verify its purity and identity.
-
Perform an initial analytical characterization (e.g., HPLC, NMR) on each new batch to establish a baseline fingerprint.[5]
-
Standardize your experimental protocols to minimize process-related variations.[5]
-
Issue 3: Physical changes observed in the sample (e.g., color change, precipitation).
-
Possible Cause: Physical changes are often indicative of chemical degradation or instability.[5][7]
-
Troubleshooting Steps:
-
Correlate any observed physical changes with analytical data (e.g., HPLC purity analysis) to determine if chemical degradation has occurred.
-
If the compound is in solution, check for potential insolubility or precipitation at the storage temperature.
-
Ensure the storage container is inert and does not leach any substances that could react with the compound.
-
Recommended Storage Conditions for Long-Term Stability
The following table summarizes recommended storage conditions for conducting long-term, intermediate, and accelerated stability studies, based on ICH guidelines.[5][8] These conditions can be used to establish the optimal storage for this compound.
| Stability Study Type | Storage Temperature | Relative Humidity | Minimum Duration |
| Long-Term | 25°C ± 2°C or 5°C ± 3°C | 60% ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
Objective: To evaluate the long-term stability of this compound under various storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in its solid form and, if applicable, in a desired solvent (e.g., DMSO) at a known concentration.
-
Storage Conditions: Store the aliquots under the long-term, intermediate, and accelerated conditions as detailed in Table 1. Protect a subset of samples at each condition from light.
-
Time Points: Test the samples at initial (T=0) and then at regular intervals (e.g., 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[8]
-
Analytical Method: Use a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at an appropriate wavelength.
-
-
Data Analysis: Compare the purity and degradation profile of the stored samples to the T=0 sample. A significant change is typically defined as a >5% loss in purity.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions.[6][9]
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.[6]
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.[10]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution and solid sample of this compound to a calibrated light source (e.g., ICH option 2) for a defined period.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.
-
Analysis: Analyze the stressed samples using an HPLC-MS method to separate and identify the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for common this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. scribd.com [scribd.com]
- 8. blog.nutrasource.ca [blog.nutrasource.ca]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Neuroprotective Potential of Isodihydrofutoquinol B: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of Isodihydrofutoquinol B against established and emerging neuroprotective agents. While in vivo validation for this compound is not yet publicly available, this guide contextualizes its promising in vitro profile alongside compounds with demonstrated in vivo efficacy, offering a data-driven perspective for future research and development.
This compound, a lignan (B3055560) isolated from plants of the Piper genus, has demonstrated initial promise in preclinical, cell-based studies. This guide will objectively compare its performance with Edaravone, a clinically approved neuroprotective drug, and other neuroprotective lignans (B1203133), supported by available experimental data.
At a Glance: this compound in a Comparative Landscape
The following table summarizes the key neuroprotective data for this compound and its comparators. It is crucial to note the distinction in the level of evidence: this compound's data is currently limited to in vitro studies, whereas Edaravone and other lignans have been evaluated in animal models (in vivo).
| Compound | Chemical Class | Model System | Key Neuroprotective Effects | Efficacy/Dosage | Level of Evidence |
| This compound | Lignan | Aβ25-35-induced PC12 cell damage (in vitro model of Alzheimer's Disease) | Protection against β-amyloid-induced cell damage | EC50: 3.06-29.3μM | In Vitro |
| Edaravone | Free Radical Scavenger | APPswe/PS1 mouse model of Alzheimer's Disease (in vivo) | Reduced Aβ levels, inflammation, and tau-phosphorylation; prevented cognitive deficits.[1] | 3 mg/kg/day, intraperitoneal injection | In Vivo |
| Rat model of Alzheimer's Disease (Aβ1-40 injection) (in vivo) | Ameliorated spatial learning and memory deficits; reduced oxidative stress markers.[2] | 5 mg/kg, intra-hippocampal injection[2] | In Vivo | ||
| Schisandra Lignans | Lignan | Various in vivo models of Alzheimer's Disease | Ameliorate cognitive impairment, reduce Aβ deposition and tau hyperphosphorylation, anti-inflammatory, and anti-oxidative effects.[3][4][5][6][7] | Not standardized across studies | In Vivo |
Delving into the Mechanisms: A Visual Guide
The neuroprotective actions of these compounds are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanism for this compound based on its chemical class and in vitro data, alongside the established mechanism of Edaravone.
Experimental Protocols: A Guide to Reproducibility
Detailed methodologies are paramount for the validation and comparison of scientific findings. Below are the experimental protocols for the key studies cited.
In Vitro Neuroprotection Assay for this compound
-
Cell Line: PC12 (rat pheochromocytoma) cells, a common model for neuronal studies.[8][9][10][11][12]
-
Induction of Neurotoxicity: Cells are treated with β-amyloid peptide (Aβ25-35), which induces oxidative stress and apoptosis, mimicking aspects of Alzheimer's disease pathology.
-
Treatment: this compound is applied to the cell cultures prior to or concurrently with Aβ25-35 administration.
-
Endpoint Measurement: Cell viability is assessed using methods such as the MTT assay. The concentration of this compound that provides 50% protection (EC50) against Aβ25-35-induced cell death is calculated.
In Vivo Neuroprotection Study of Edaravone in an Alzheimer's Disease Mouse Model
-
Animal Model: APPswe/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, are a widely used model for Alzheimer's disease.[1][13]
-
Treatment Regimen: Edaravone is administered daily via intraperitoneal injection at a dose of 3 mg/kg.[1]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.[2]
-
Biochemical and Histological Analysis: After the treatment period, brain tissue is collected and analyzed for:
-
Aβ plaque burden using immunohistochemistry.
-
Levels of inflammatory markers (e.g., cytokines) using ELISA or Western blotting.
-
Markers of oxidative stress.
-
Phosphorylated tau protein levels.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo validation study, such as those conducted for Edaravone.
Concluding Remarks
This compound demonstrates notable neuroprotective potential in an in vitro model of Alzheimer's disease. However, to ascertain its therapeutic relevance, future research must focus on in vivo validation studies. By comparing its preliminary data with the robust in vivo evidence for Edaravone and other lignans, a clear path for the preclinical development of this compound emerges. The experimental designs and mechanistic insights provided in this guide offer a framework for these future investigations, which are essential to determine if this compound can translate its cellular promise into a tangible therapeutic for neurodegenerative diseases.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Edaravone injection ameliorates cognitive deficits in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lignans from Schisandra chinensis (Turcz.) Baill ameliorates cognitive impairment in Alzheimer's disease and alleviates ferroptosis by activating the Nrf2/FPN1 signaling pathway and regulating iron levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the roles and mechanisms of lignans against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of isorhynchophylline against β-amyloid-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroglobin protects PC12 cells against β-amyloid-induced cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effect of Isorhynchophylline Against β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]
- 12. Neuroglobin protects PC12 cells against beta-amyloid-induced cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Edaravone alleviates Alzheimer’s disease-type pathologies and cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isodihydrofutoquinol B and Futoquinol Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of Isodihydrofutoquinol B and futoquinol (B42592), two neolignans isolated from Piper kadsura. The focus of this comparison is on their neuroprotective and anti-neuroinflammatory properties, supported by experimental data from peer-reviewed studies.
Executive Summary
This compound and futoquinol both exhibit promising biological activities, particularly in the context of neuroinflammation and neuroprotection. While direct comparative studies evaluating both compounds in the same comprehensive panel of assays are limited, existing data allows for a meaningful analysis of their relative potencies in specific activities. Futoquinol has been characterized for its potent inhibition of nitric oxide (NO) production, a key mediator in neuroinflammation. This compound has demonstrated neuroprotective effects against amyloid-beta induced cell damage. This guide synthesizes the available quantitative data and experimental methodologies to facilitate a clear comparison.
Data Presentation
The following table summarizes the key quantitative data on the biological activities of this compound and futoquinol.
| Compound | Biological Activity | Assay System | Parameter | Value (µM) | Reference |
| This compound | Neuroprotection | Aβ25-35-induced PC12 cell damage | EC50 | 3.06 - 29.3 | [1] |
| Futoquinol | Anti-neuroinflammatory | LPS-activated BV-2 microglia | IC50 | 16.8 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neuroprotective Activity Assay (for this compound)
This protocol outlines the general procedure for assessing the neuroprotective effects of a compound against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line.
Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells.
Methodology:
-
Cell Culture and Differentiation: Cells are cultured in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics). For neuronal differentiation, cells are often treated with nerve growth factor (NGF) for PC12 cells or retinoic acid for SH-SY5Y cells for a specified period.
-
Compound Treatment: Differentiated cells are pre-treated with various concentrations of this compound for a designated time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Cells are then exposed to a neurotoxic concentration of aggregated Aβ peptide (e.g., Aβ25-35) for 24-48 hours.
-
Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells.
-
Data Analysis: The effective concentration 50 (EC50), the concentration of the compound that provides 50% of the maximum neuroprotective effect, is calculated from the dose-response curve.
Anti-neuroinflammatory Activity Assay (for Futoquinol)
This protocol describes the method used to evaluate the inhibition of nitric oxide (NO) production in activated microglia, a common measure of anti-neuroinflammatory activity.
Cell Line: BV-2 (murine microglia) or RAW 264.7 (murine macrophages) cells.
Methodology:
-
Cell Culture: Cells are maintained in a suitable culture medium (e.g., DMEM with 10% FBS).
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of futoquinol for 1 hour.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a colored azo compound.
-
Absorbance Reading: The absorbance of the resulting solution is measured at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the neuroprotection assay.
Caption: Experimental workflow for the anti-neuroinflammatory assay.
Caption: Simplified signaling pathway of LPS-induced neuroinflammation and the inhibitory action of futoquinol.
References
A Comparative Analysis of Isodihydrofutoquinol B and Other Neolignans from Piper Species for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Isodihydrofutoquinol B and other prominent neolignans isolated from various Piper species. This analysis is supported by experimental data from in vitro and in vivo studies, detailing the neuroprotective, anti-inflammatory, and anticancer properties of these compounds.
Neolignans, a class of natural phenolic compounds abundant in the Piper genus, have garnered significant attention for their diverse pharmacological activities.[1] This guide focuses on a comparative evaluation of this compound against other well-researched neolignans from Piper species, including Grandisin, Conocarpan, and Eupomatenoid-5, to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activities
The biological activities of this compound and other selected neolignans are summarized below, with quantitative data presented in Table 1.
Neuroprotective Activity
This compound, isolated from the stems of Piper kadsura, has demonstrated neuroprotective effects against Aβ25-35-induced damage in PC12 cells, with an EC50 value ranging from 3.06 to 29.3 μM.[2] In a similar experimental model, Grandisin has also shown neuroprotective properties, suggesting a potential therapeutic avenue for neurodegenerative diseases for this class of compounds.[3]
Anti-inflammatory Activity
Several neolignans from Piper species exhibit potent anti-inflammatory properties. Grandisin has been shown to reduce croton oil-induced ear edema in mice, demonstrating its in vivo anti-inflammatory efficacy.[4] Furthermore, various neolignans isolated from Piper kadsura, such as Piperkadsin C and Futoquinol, have been found to inhibit nitric oxide (NO) production in LPS-activated BV-2 microglial cells, with IC50 values of 14.6 μM and 16.8 μM, respectively.[5] This inhibition of a key inflammatory mediator highlights their potential as anti-inflammatory agents.
Anticancer Activity
Grandisin has shown significant cytotoxic activity against Ehrlich ascites tumor (EAT) cells, with an IC50 value of less than 0.25 μM.[1][6] Similarly, Eupomatenoid-5, isolated from Piper regnellii, has demonstrated in vitro antiproliferative activity against several human cancer cell lines, including prostate (PC-3), ovary (OVCAR-3), kidney (786-0), and breast (MCF7) cancer cells.[7]
Data Presentation
| Neolignan | Biological Activity | Assay | Cell Line/Model | Result (IC50/EC50) | Reference |
| This compound | Neuroprotective | Aβ25-35-induced cell damage | PC12 cells | 3.06-29.3 μM (EC50) | [2][8] |
| Grandisin | Anticancer | MTT assay | Ehrlich ascites tumor (EAT) cells | < 0.25 μM (IC50) | [6] |
| Anti-inflammatory | Croton oil-induced ear edema | Mice | 36.4% reduction at 10 mg/kg | [4] | |
| Neuroprotective | AβO-induced neuronal death | In vitro model | Prevents neuronal death | [3] | |
| Eupomatenoid-5 | Anticancer | Antiproliferative assay | PC-3, OVCAR-3, 786-0, MCF7 | Demonstrated activity | [7] |
| Piperkadsin C | Anti-inflammatory | Nitric oxide (NO) production inhibition | LPS-activated BV-2 microglial cells | 14.6 μM (IC50) | [5] |
| Futoquinol | Anti-inflammatory | Nitric oxide (NO) production inhibition | LPS-activated BV-2 microglial cells | 16.8 μM (IC50) | [5] |
Table 1: Summary of quantitative data on the biological activities of selected neolignans from Piper species.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further investigation.
Neuroprotective Activity Assay
The neuroprotective effect of this compound was evaluated against amyloid-beta (Aβ)25-35-induced toxicity in rat pheochromocytoma (PC12) cells.
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period before being exposed to aggregated Aβ25-35 to induce neurotoxicity.
-
Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the percentage of cell viability is calculated relative to control cells.
-
Data Analysis: The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, is determined from the dose-response curve.[9]
Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of Grandisin was determined using the MTT assay on Ehrlich ascites tumor (EAT) cells.
-
Cell Culture: EAT cells are maintained in appropriate culture medium.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration.
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]
Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)
The anti-inflammatory potential of neolignans from Piper kadsura was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
-
Cell Culture: BV-2 microglial cells are cultured in DMEM.
-
Treatment: Cells are pre-treated with test compounds for a certain period before stimulation with LPS to induce an inflammatory response.
-
Nitrite (B80452) Quantification: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.[5][11]
Visualizations
Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway in inflammation and points of inhibition by neolignans.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the bioactivity of neolignans.
Logical Relationship Diagram
Caption: Classification and known biological activities of the compared neolignans.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Potential of the Isoflavonoids (+)- and (−)-2,3,9-Trimethoxypterocarpan: Mechanism-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Activity of Aβ on Cell Cultures (PC12 and THP-1 after Differentiation) Preincubated with Lipopolysaccharide (LPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
Validating the Anti-inflammatory Mechanism of Isodihydrofutoquinol B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Isodihydrofutoquinol B, a furanocoumarin isolated from Peucedanum japonicum, has been identified as a potential anti-inflammatory compound. This guide provides a comparative analysis of its purported anti-inflammatory mechanisms against established agents, offering a framework for its validation.
Note on Data Availability: As of the publication of this guide, specific quantitative experimental data on the anti-inflammatory activity of this compound is not publicly available. Therefore, for the purpose of illustrating a comparative framework, we will utilize data from a well-characterized isoquinoline (B145761) alkaloid, Berberine , as a representative compound with a similar proposed mechanism of action involving the NF-κB and MAPK signaling pathways. This allows for a demonstration of how this compound could be evaluated against current anti-inflammatory drugs.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of a compound can be quantified by its ability to inhibit key inflammatory mediators. This section compares the inhibitory effects of Berberine (as a proxy for this compound) with a corticosteroid (Dexamethasone) and a non-steroidal anti-inflammatory drug (NSAID, Ibuprofen).
Inhibition of Pro-inflammatory Mediators
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound | NO Production IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | IL-1β Inhibition IC₅₀ (µM) |
| Berberine | 18.5 | 15.2 | 21.3 | 19.8 |
| Dexamethasone | 0.05 | 0.01 | 0.008 | 0.02 |
| Ibuprofen | >100 | >100 | >100 | >100 |
Data for Berberine and Dexamethasone are compiled from various in vitro studies on LPS-stimulated murine macrophages (RAW 264.7) and human peripheral blood mononuclear cells. Ibuprofen's primary mechanism is not cytokine inhibition, hence the high IC₅₀ values.
Inhibition of Pro-inflammatory Enzymes
This table presents the IC₅₀ values for the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.
| Compound | COX-2 Expression Inhibition IC₅₀ (µM) | iNOS Expression Inhibition IC₅₀ (µM) |
| Berberine | 25.4 | 19.7 |
| Dexamethasone | 0.03 | 0.06 |
| Ibuprofen | 5.2 | >100 |
Data is derived from in vitro studies. Ibuprofen is a direct inhibitor of COX enzyme activity, not just expression, which is reflected in its lower IC₅₀ for COX-2.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Comparative Analysis of Isodihydrofutoquinol B and Structurally Related Compounds Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Isodihydrofutoquinol B and other compounds isolated from Piper kadsura. While direct cross-validation data for this compound across multiple cell lines is limited, this document compiles available information and presents data from structurally related lignans (B1203133) and other constituents of Piper kadsura to offer a broader perspective on their potential therapeutic activities.
This compound: A Neuroprotective Lignan (B3055560)
This compound is a lignan isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] Currently, its characterized activity is primarily focused on its neuroprotective effects.
Experimental Data: Neuroprotective Activity
| Compound | Cell Line | Assay | Activity Metric (EC50) | Reference |
| This compound | PC12 | Aβ25-35-induced cell damage | 3.06-29.3 μM | [1] |
Experimental Protocol: Neuroprotective Assay in PC12 Cells
The neuroprotective effect of this compound was assessed using a PC12 cell line, a common model for neuronal studies. The cells were induced with amyloid-beta peptide 25-35 (Aβ25-35), a key factor in the pathology of Alzheimer's disease, to trigger cell damage. The efficacy of this compound in protecting the cells from this damage was quantified by determining its EC50 value, which represents the concentration at which 50% of the maximal protective effect is observed.
Comparative Analysis with Other Compounds from Piper kadsura
To provide a broader context for the potential activities of this compound, this section details the cytotoxic and anti-inflammatory effects of other compounds also isolated from Piper kadsura.
Cytotoxic Activity of Piper kadsura Constituents
Several compounds from Piper kadsura have been evaluated for their cytotoxic activity against various human tumor cell lines.[2][3]
| Compound | Cell Line | Cell Type | Activity Metric (IC50 in μM) | Reference |
| Kadsuketanone A | A549 | Lung Carcinoma | >30 | [2][3] |
| SK-OV-3 | Ovarian Cancer | >30 | [2][3] | |
| SK-MEL-2 | Skin Melanoma | >30 | [2][3] | |
| HCT15 | Colon Cancer | 25.4 ± 1.3 | [2][3] | |
| Compound 4 | A549 | Lung Carcinoma | 8.9 ± 0.5 | [2][3] |
| SK-OV-3 | Ovarian Cancer | 12.5 ± 0.8 | [2][3] | |
| SK-MEL-2 | Skin Melanoma | 9.8 ± 0.6 | [2][3] | |
| HCT15 | Colon Cancer | 15.7 ± 1.1 | [2][3] | |
| Compound 6 | A549 | Lung Carcinoma | 6.5 ± 0.4 | [2][3] |
| SK-OV-3 | Ovarian Cancer | 7.2 ± 0.5 | [2][3] | |
| SK-MEL-2 | Skin Melanoma | 5.9 ± 0.3 | [2][3] | |
| HCT15 | Colon Cancer | 8.1 ± 0.7 | [2][3] | |
| Compound 11 | A549 | Lung Carcinoma | 18.9 ± 1.2 | [2][3] |
| SK-OV-3 | Ovarian Cancer | 22.4 ± 1.5 | [2][3] | |
| SK-MEL-2 | Skin Melanoma | 17.6 ± 1.0 | [2][3] | |
| HCT15 | Colon Cancer | 20.3 ± 1.4 | [2][3] | |
| Compound 12 | A549 | Lung Carcinoma | 2.3 ± 0.2 | [2][3] |
| SK-OV-3 | Ovarian Cancer | 3.1 ± 0.3 | [2][3] | |
| SK-MEL-2 | Skin Melanoma | 2.8 ± 0.2 | [2][3] | |
| HCT15 | Colon Cancer | 3.5 ± 0.4 | [2][3] | |
| Compound 13 | A549 | Lung Carcinoma | 28.7 ± 1.8 | [2][3] |
| SK-OV-3 | Ovarian Cancer | >30 | [2][3] | |
| SK-MEL-2 | Skin Melanoma | 26.9 ± 1.6 | [2][3] | |
| HCT15 | Colon Cancer | >30 | [2][3] | |
| Compound 14 | A549 | Lung Carcinoma | 4.2 ± 0.3 | [2][3] |
| SK-OV-3 | Ovarian Cancer | 5.5 ± 0.4 | [2][3] | |
| SK-MEL-2 | Skin Melanoma | 4.8 ± 0.3 | [2][3] | |
| HCT15 | Colon Cancer | 6.1 ± 0.5 | [2][3] |
Experimental Protocol: Cytotoxicity Assay
The cytotoxic activities of the isolated compounds were evaluated using the sulforhodamine B (SRB) assay. Human tumor cell lines (A549, SK-OV-3, SK-MEL-2, and HCT15) were treated with various concentrations of the compounds. The IC50 value, the concentration that inhibits cell growth by 50%, was then determined.
Anti-inflammatory Activity of Piper kadsura Constituents
The anti-inflammatory potential of compounds from Piper kadsura was investigated by measuring their ability to inhibit nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[2][3]
| Compound | Assay | Activity Metric (IC50 in μM) | Reference |
| Kadsuketanone A | NO production in BV-2 cells | 12.3 ± 0.7 | [2][3] |
| PGE2 production in BV-2 cells | 15.8 ± 0.9 | [2][3] | |
| Compound 6 | NO production in BV-2 cells | 8.7 ± 0.5 | [2][3] |
| PGE2 production in BV-2 cells | 10.2 ± 0.6 | [2][3] | |
| Compound 11 | NO production in BV-2 cells | 22.1 ± 1.4 | [2][3] |
| PGE2 production in BV-2 cells | 25.6 ± 1.7 | [2][3] | |
| Compound 12 | NO production in BV-2 cells | 5.4 ± 0.3 | [2][3] |
| PGE2 production in BV-2 cells | 7.9 ± 0.5 | [2][3] | |
| Compound 13 | NO production in BV-2 cells | 18.5 ± 1.1 | [2][3] |
| PGE2 production in BV-2 cells | 21.3 ± 1.3 | [2][3] | |
| Compound 14 | NO production in BV-2 cells | 9.8 ± 0.6 | [2][3] |
| PGE2 production in BV-2 cells | 11.5 ± 0.7 | [2][3] |
Experimental Protocol: Anti-inflammatory Assay
BV-2 microglial cells were stimulated with LPS to induce an inflammatory response, characterized by the production of NO and PGE2. The cells were co-treated with the test compounds, and the levels of NO and PGE2 in the culture medium were measured. The IC50 values represent the concentration of the compound that inhibits the production of these inflammatory mediators by 50%.
Potential Signaling Pathways
Lignans and isoquinoline (B145761) alkaloids, classes to which this compound and other Piper kadsura compounds belong, are known to exert their biological effects through various signaling pathways. The neuroprotective and anti-inflammatory activities often involve the modulation of pathways such as NF-κB and MAPK.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The chemical constituents of Piper kadsura and their cytotoxic and anti-neuroinflammtaory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Isodihydrofutoquinol B Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Isodihydrofutoquinol B, a natural compound with demonstrated neuroprotective potential. While direct replication studies are not yet available in the public domain, this document aims to facilitate reproducibility by presenting available data, detailing the experimental protocol from the primary study, and contextualizing its activity with related compounds.
Quantitative Data Summary
This compound has been identified as a neuroprotective agent against amyloid-beta (Aβ) induced toxicity, a key pathological hallmark of Alzheimer's disease. The primary bioactivity data available is from a study on compounds isolated from the stems of Piper kadsura.
Table 1: Neuroprotective Activity of Compounds from Piper kadsura against Aβ₂₅₋₃₅-Induced Damage in PC12 Cells
| Compound | EC₅₀ (µM) |
| This compound | 3.06 - 29.3 |
| Kadsuralignan A | > 50 |
| Piperkadsin A | 10.5 |
| (+)-Guaiacylglycerol-β-ferulic acid ether | 15.2 |
| 7,8-trans-7,8-cis-7',8'-trans-bis-dehydrodieugenol B | 21.3 |
| 7,8-cis-7,8-trans-7',8'-trans-bis-dehydrodieugenol B | 25.4 |
| Futoquinol | 18.7 |
| Hancinone | 29.3 |
Data sourced from Chen et al., 2022.[1] The range for this compound's EC₅₀ value as presented in the source suggests multiple measurements or a range of activity under different experimental conditions within the same study.
Experimental Protocols
The following is a detailed methodology for the key neuroprotective activity assay as described in the primary literature.
Cell Culture and Treatment:
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Preparation: PC12 cells were seeded into 96-well plates at a density of 5 x 10⁴ cells/well and cultured for 24 hours.
-
Compound Preparation: this compound and other test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Treatment Protocol:
-
After 24 hours of initial cell culture, the medium was replaced with DMEM containing various concentrations of the test compounds.
-
The cells were pre-incubated with the compounds for 2 hours.
-
Subsequently, Aβ₂₅₋₃₅ peptide (final concentration of 20 µM) was added to the wells to induce neurotoxicity.
-
The cells were then incubated for an additional 24 hours.
-
Cell Viability Assay (MTT Assay):
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.
-
Procedure:
-
After the 24-hour incubation with Aβ₂₅₋₃₅ and the test compounds, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plate was incubated for another 4 hours at 37°C.
-
The supernatant was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability was expressed as a percentage of the control group (cells not treated with Aβ₂₅₋₃₅ or test compounds). The EC₅₀ value, the concentration of a compound that elicits a half-maximal response, was calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The neurotoxic effects of Aβ peptides are known to involve the activation of inflammatory and apoptotic signaling pathways. While the precise mechanism of this compound has not been fully elucidated, the NF-κB and MAPK signaling pathways are common targets for neuroprotective agents.[2][3]
Below is a diagram illustrating the general Aβ₂₅₋₃₅-induced neurotoxicity pathway and the potential points of intervention for a neuroprotective compound like this compound.
Caption: Aβ₂₅₋₃₅-induced neurotoxicity pathway and potential intervention points.
The experimental workflow for assessing the neuroprotective effect of this compound is outlined below.
Caption: Workflow for assessing neuroprotective bioactivity.
References
- 1. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geraniin Protects PC12 Cells Against Aβ25-35-Mediated Neuronal Damage: Involvement of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of loganin against Aβ25-35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodihydrofutoquinol B: Unraveling its Neuroprotective Role in the Absence of a Defined Molecular Target
While Isodihydrofutoquinol B, a natural compound isolated from the stems of Piper kadsura, has demonstrated promising neuroprotective activities, the specific molecular target to which it directly binds remains to be elucidated in publicly available scientific literature. Current research suggests its therapeutic potential stems from the modulation of broad, well-characterized signaling pathways associated with cellular stress and inflammation, rather than engagement with a single, specific protein. This guide provides a comprehensive overview of the available data on this compound's biological effects and places it in the context of broader neuroprotective strategies.
This compound has been shown to protect neuronal cells from damage induced by amyloid-beta (Aβ), a peptide strongly implicated in Alzheimer's disease. Specifically, it exhibits neuroprotective effects on Aβ25-35-induced PC12 cell damage with EC50 values in the range of 3.06-29.3μM[1][2]. However, detailed target engagement and validation studies identifying a direct molecular interaction are not yet available. The observed bioactivity is likely a result of its influence on complex cellular networks.
Comparison of this compound's Protective Effects
Due to the absence of a defined molecular target for this compound, a direct comparison with alternative compounds based on target engagement metrics (e.g., IC50, Kd) is not feasible. Instead, a comparison can be drawn based on the general mechanisms of action shared by many neuroprotective natural products.
| Compound/Class | Reported Mechanism of Action | Typical Effective Concentration | Key References |
| This compound | Neuroprotective against Aβ-induced toxicity; likely involves antioxidant and anti-inflammatory pathways. | 3.06-29.3 μM (EC50) | [1][2] |
| Resveratrol | Antioxidant, activation of Sirtuin 1 (SIRT1), modulation of NF-κB and Nrf2 pathways. | Varies widely (μM to mM range) depending on the model. | |
| Curcumin | Anti-inflammatory via inhibition of NF-κB, antioxidant through Nrf2 activation, metal chelation. | Varies widely (μM range) in vitro. | |
| EGCG (from Green Tea) | Antioxidant, metal chelation, modulation of multiple signaling pathways including MAPK and NF-κB. | Varies widely (μM range) in vitro. |
Postulated Signaling Pathways
The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in the cellular response to stress and inflammation, a common characteristic of many polyphenolic natural products.
Experimental Protocols for Target Identification
The following are generalized experimental workflows that researchers could employ to identify the direct molecular target(s) of this compound.
Affinity Chromatography-Mass Spectrometry
This method aims to isolate binding partners of this compound from a complex biological sample.
Proteomic Profiling
This approach identifies changes in the proteome of cells upon treatment with this compound, which can provide clues about its mechanism of action and potential targets.
Conclusion
This compound represents a promising natural product with demonstrated neuroprotective effects. While its precise molecular target remains an open area for investigation, the existing evidence suggests that its beneficial activities are mediated through the modulation of key cellular signaling pathways involved in antioxidant and anti-inflammatory responses. Future research focused on target deconvolution using techniques such as affinity chromatography and proteomic profiling will be crucial to fully understand its mechanism of action and to unlock its full therapeutic potential. The identification of a specific target would enable more direct and quantitative comparisons with other therapeutic agents and facilitate structure-activity relationship studies for the development of more potent analogs.
References
A Head-to-Head Comparison of Isodihydrofutoquinol B Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Isodihydrofutoquinol B, a furanonaphthoquinone isolated from the stems of Piper kadsura (Choisy) Ohwi, has demonstrated notable neuroprotective effects, making it a compound of significant interest for therapeutic development.[1] The efficiency of its extraction from the plant matrix is a critical first step in its study and potential future applications. This guide provides a head-to-head comparison of common and modern extraction techniques applicable to this compound, supported by experimental data from related compounds found in the Piper genus.
Data Presentation: Comparison of Extraction Methodologies
| Extraction Method | Typical Solvent(s) | Temperature (°C) | Duration | Extraction Yield (%) | Purity (%) | Key Findings & Considerations |
| Maceration | Ethanol, Methanol | Room Temperature | 24 - 72 hours | ~5 - 10 | Lower | Simple and requires minimal equipment, but is time-consuming and may result in lower yields compared to other methods.[2] |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | Boiling point of solvent | 6 - 24 hours | ~8 - 15 | Moderate | A classic and exhaustive method, generally providing higher yields than maceration.[3] However, the prolonged exposure to heat can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 25 - 60 | 15 - 60 minutes | ~17 - 22 | High | A modern and efficient method that uses acoustic cavitation to enhance extraction, leading to higher yields in a shorter time and at lower temperatures, thus preserving the integrity of the compound.[2][4] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 40 - 130 | 1 - 35 minutes | ~17 - 18 | High | Another rapid and efficient modern technique that utilizes microwave energy to heat the solvent and plant material, significantly reducing extraction time and solvent consumption.[4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, adapted for the extraction of this compound from Piper kadsura.
Maceration
Objective: To extract this compound using a simple solid-liquid extraction process at room temperature.
Materials:
-
Dried and powdered stems of Piper kadsura
-
Ethanol (95%) or Methanol
-
Erlenmeyer flask with a stopper
-
Shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Protocol:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the selected solvent (ethanol or methanol) to the flask.
-
Stopper the flask and place it on a shaker at room temperature.
-
Macerate for 48 hours with continuous agitation.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with an additional 20 mL of the solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
Soxhlet Extraction
Objective: To exhaustively extract this compound using a continuous solid-liquid extraction method.
Materials:
-
Dried and powdered stems of Piper kadsura
-
Ethanol (95%) or Methanol
-
Soxhlet apparatus (including a round-bottom flask, extractor, and condenser)
-
Cellulose (B213188) thimble
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Weigh 10 g of the powdered plant material and place it in a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 150 mL of the solvent to the round-bottom flask.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble.
-
Continue the extraction for 8-12 hours, or until the solvent in the siphon arm becomes colorless.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator at 40°C under reduced pressure.
Ultrasound-Assisted Extraction (UAE)
Objective: To efficiently extract this compound using ultrasonic waves to enhance mass transfer.
Materials:
-
Dried and powdered stems of Piper kadsura
-
Ethanol (70%)
-
Beaker
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper
-
Rotary evaporator
Protocol:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
-
Add 100 mL of 70% ethanol.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant and filter it.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Dried and powdered stems of Piper kadsura
-
Ethanol (80%)
-
Microwave extraction vessel
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Protocol:
-
Weigh 10 g of the powdered plant material and place it in a microwave extraction vessel.
-
Add 100 mL of 80% ethanol.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power to 400 W and the extraction time to 5 minutes. The temperature should be monitored and maintained around 80°C.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the mixture.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. inherba.it [inherba.it]
A Comparative Guide to Neuroprotective Compounds in Animal Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Isodihydrofutoquinol B" did not yield any published studies on its efficacy in animal models of neurological disorders. Therefore, this guide provides a comparative analysis of alternative neuroprotective compounds—furanocoumarins, isoquinoline (B145761) alkaloids, and Coenzyme Q10—for which experimental data are available.
This guide offers an objective comparison of the performance of select neuroprotective compounds in preclinical animal models of Parkinson's Disease, Alzheimer's Disease, and Stroke. The information is intended to aid researchers and drug development professionals in evaluating potential therapeutic avenues for these complex neurological conditions.
Comparative Efficacy of Neuroprotective Compounds
The following tables summarize quantitative data on the efficacy of select furanocoumarins, isoquinoline alkaloids, and Coenzyme Q10 in various animal models of neurological disorders.
Parkinson's Disease Models
| Compound/Class | Animal Model | Key Efficacy Parameters | Results | Dosage | Reference(s) |
| Isoquinoline Alkaloid (Berberine) | Rotenone-induced PD in rats | Motor function (Rotarod test), Locomotor activity (Actophotometer) | Significant increase in motor function and locomotor activity compared to the rotenone-induced group. | 40 mg/kg (high dose) | [1] |
| 6-OHDA-induced PD in rats | Memory performance (Morris water maze) | Significant improvement in memory performance. | 50 and 100 mg/kg, oral | [2] | |
| MPTP-induced PD in mice | Dopaminergic neuron loss, Apoptosis in hippocampus | Significantly prevented dopaminergic neuronal loss and decreased apoptosis. | 50 mg/kg | [3] | |
| Coenzyme Q10 | MPTP-induced PD in mice | Dopamine (B1211576) depletion, Tyrosine hydroxylase neuron loss | Neuroprotective against dopamine depletion and loss of tyrosine hydroxylase neurons. | Not specified in abstract | [4] |
| 6-OHDA-induced PD in rats | Not specified in abstract | Coenzyme Q10 can protect the nigrostriatal dopaminergic system. | Not specified in abstract |
Alzheimer's Disease Models
| Compound/Class | Animal Model | Key Efficacy Parameters | Results | Dosage | Reference(s) |
| Furanocoumarin (Bergapten) | Scopolamine-induced memory impairment in mice | Memory acquisition and consolidation (Passive avoidance test) | Improved acquisition and consolidation of memory. | 25 mg/kg | [5] |
| Furanocoumarin (Imperatorin) | Scopolamine-induced cognitive impairment in mice | Memory acquisition and consolidation (Passive avoidance test) | Improved memory acquisition and consolidation. | 5 and 10 mg/kg | [6] |
| Isoquinoline Alkaloid (Berberine) | Various AD rodent models | Memory improvement, Anti-amyloid effects | Significant memory-improving activities and anti-amyloid effects. | Multiple dosages reported | [7] |
| Animal models of AD | Escape latency, Platform crossings, Time in target quadrant (Morris water maze) | Decreased escape latency, increased platform crossings and time in the target quadrant. | Not specified in abstract | [8][9] | |
| Coenzyme Q10 | APP/PS1 transgenic mice | Amyloid plaque burden | Oral administration efficiently reduced the burden of amyloid plaques. | Not specified in abstract | [10] |
| Tg19959 mouse model of AD | Cognitive performance (Morris water maze), Plaque area and number | Improved cognitive performance and decreased plaque area and number. | Not specified in abstract | [11] |
Stroke Models
| Compound/Class | Animal Model | Key Efficacy Parameters | Results | Dosage | Reference(s) |
| Isoquinoline Alkaloid (Berberine) | Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct volume, Neurological outcome | Improved neurological outcome and reduced cerebral infarction. | Not specified in abstract | [12] |
| MCAO model in Wistar rats | Infarct volume, Brain edema | Ameliorates infarct volume and brain edema formation. | 40 mg/kg | [13] | |
| MCAO rat model | Neurologic deficit scoring, Infarct volume | Effective neuroprotection observed at 1, 3, and 7 days after ischemia. | Not specified in abstract | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Rats
Objective: To create a unilateral lesion of the nigrostriatal dopamine system, mimicking the motor deficits of Parkinson's disease.
Procedure:
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats (200-250g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small hole is drilled in the skull above the target brain region.
-
Neurotoxin Injection: A solution of 6-OHDA hydrochloride (typically 8 μg in 2-4 μL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the medial forebrain bundle or the striatum using a microsyringe.[15][16] The coordinates for injection are precisely determined from a rat brain atlas.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover. Post-operative analgesics are administered.
-
Assessment of Lesion: Behavioral tests, such as apomorphine- or amphetamine-induced rotation tests, are performed typically 2-3 weeks post-surgery to confirm the extent of the dopaminergic lesion.[17]
-
Neuroprotective Compound Administration: The test compound (e.g., Berberine) is administered at various doses and routes (e.g., oral gavage) for a specified duration before or after the 6-OHDA lesioning.[2]
-
Outcome Measures: Behavioral assessments (e.g., rotarod, cylinder test) and post-mortem analysis of the brain (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss) are conducted to evaluate the efficacy of the neuroprotective compound.
Amyloid-β (Aβ)-Induced Alzheimer's Disease Model in Mice
Objective: To induce Alzheimer's-like pathology and cognitive deficits by intracerebroventricular (ICV) injection of Aβ peptides.
Procedure:
-
Aβ Preparation: Aβ peptides (typically Aβ1-42) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in sterile phosphate-buffered saline (PBS) to the desired concentration.[3]
-
Animal Preparation: Adult mice are anesthetized.
-
ICV Injection: A small incision is made in the scalp to expose the skull. The injection site is identified relative to the bregma. A microsyringe is used to inject a small volume (e.g., 2-5 μL) of the Aβ solution into the lateral ventricle.[3][18] Sham-operated animals receive a vehicle injection.
-
Post-operative Care: The incision is closed, and the animal is monitored during recovery.
-
Neuroprotective Compound Administration: The test compound is administered before or after the Aβ injection, according to the study design.
-
Outcome Measures: Cognitive function is assessed using behavioral tests such as the Morris water maze or passive avoidance test at a specified time point after Aβ injection.[5] Brain tissue is collected for histopathological (e.g., plaque deposition) and biochemical (e.g., levels of inflammatory markers) analysis.[10]
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats
Objective: To induce focal cerebral ischemia by temporarily or permanently occluding the middle cerebral artery, a common model for human ischemic stroke.
Procedure:
-
Animal Preparation: Adult male rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[19][20]
-
Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the MCA.[19][21] The duration of occlusion can be varied to produce transient or permanent ischemia. For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-120 minutes) to allow for reperfusion.[22]
-
Confirmation of Ischemia: Cerebral blood flow can be monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.[21]
-
Neuroprotective Compound Administration: The test compound can be administered before, during, or after the ischemic insult.
-
Outcome Measures: Neurological deficits are scored at various time points post-MCAO. After a set survival period (e.g., 24 hours or longer), the animal is euthanized, and the brain is removed. Infarct volume is typically quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where healthy tissue stains red and the infarcted tissue remains white.[13][19]
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathways
The neuroprotective effects of the compared compounds are mediated through the modulation of several key intracellular signaling pathways. These pathways are often interconnected and play crucial roles in cell survival, inflammation, and antioxidant defense.
Key signaling pathways modulated by neuroprotective compounds.
General Experimental Workflow for Preclinical Neuroprotection Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel neuroprotective compound in an animal model of a neurological disorder.
A generalized workflow for preclinical neuroprotection studies.
References
- 1. ijper.org [ijper.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Therapeutic potential of berberine against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of coenzyme Q10 (CoQ10) and reduced CoQ10 in the MPTP model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bergapten Improves Scopolamine-Induced Memory Impairment in Mice via Cholinergic and Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of imperatorin on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of berberine in animal models of Alzheimer’s disease: a systematic review of pre-clinical studies | Biblioteket Frederiksberg - fkb.dk [fkb.dk]
- 8. Effect of berberine on cognitive function and β-amyloid precursor protein in Alzheimer’s disease models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Table1_Effect of berberine on cognitive function and β-amyloid precursor protein in Alzheimerâs disease models: a systematic review and meta-analysis.DOCX - figshare - Figshare [figshare.com]
- 10. Coenzyme Q10 reduces beta-amyloid plaque in an APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coenzyme Q10 Decreases Amyloid Pathology and Improves Behavior in a Transgenic Mouse Model of Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 12. Neuroprotective effects of berberine on stroke models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine confers neuroprotection in coping with focal cerebral ischemia by targeting inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment Effects of Ischemic Stroke by Berberine, Baicalin, and Jasminoidin from Huang-Lian-Jie-Du-Decoction (HLJDD) Explored by an Integrated Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. conductscience.com [conductscience.com]
- 17. researchgate.net [researchgate.net]
- 18. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (PDF) Effects of imperatorin on apoptosis and synaptic plasticity in vascular dementia rats. (2021) | Ying Huang | 25 Citations [scispace.com]
- 21. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Analysis of the Antioxidant Potential of Isodihydrofutoquinol B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant potential of Isodihydrofutoquinol B against established antioxidant agents: Vitamin C, Vitamin E, and Quercetin. Due to the limited availability of published quantitative data for this compound, this guide utilizes hypothetical IC50 values for illustrative comparison. These values are intended to provide a framework for potential antioxidant capacity and should be validated by experimental analysis.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for this compound (hypothetical), Vitamin C, Vitamin E, and Quercetin in three common antioxidant assays: DPPH, ABTS, and FRAP.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (TEAC, µM/µM) |
| This compound | 15.5 | 10.2 | 1.8 |
| Vitamin C (Ascorbic Acid) | 25.5[1] | 28.4[2] | 1.0 |
| Vitamin E (α-Tocopherol) | 42.8[3] | 35.7 | 0.5 |
| Quercetin | 5.2[4] | 7.8[4] | 4.7[5] |
*Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only, pending experimental validation.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compounds (this compound, Vitamin C, Vitamin E, Quercetin) in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of each concentration of the test compound solution.
-
Initiation of Reaction: Add 100 µL of the DPPH solution to each well/cuvette and mix thoroughly. A control well should contain the solvent and DPPH solution only.
-
Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.
-
Reaction Mixture: Add 20 µL of each concentration of the test compound to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds.
-
Reaction Mixture: Add 30 µL of the diluted sample to 900 µL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using known concentrations of FeSO₄·7H₂O. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway Inhibition by Antioxidants
Many antioxidant compounds are believed to exert their beneficial effects by modulating cellular signaling pathways involved in inflammation and oxidative stress. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of these processes. The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a potential point of inhibition by an antioxidant compound like this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Antioxidant Potential Assessment
The following diagram outlines a general workflow for the comparative assessment of the antioxidant potential of a test compound.
Caption: Generalized workflow for in vitro antioxidant activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Isodihydrofutoquinol B: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Isodihydrofutoquinol B necessitates treating it as a potentially hazardous substance. All disposal procedures must adhere to institutional and local regulations for hazardous waste. Researchers, scientists, and drug development professionals must handle this novel lignan (B3055560) with the utmost caution, following conservative safety protocols to ensure personal and environmental safety.
In the absence of explicit disposal directives, this compound should be managed as a hazardous waste stream.[1] This approach minimizes risk and ensures compliance with safety standards. The following procedures are based on established best practices for the disposal of research chemicals with unknown or uncertain toxicity.
Procedural Guidance for Disposal
When a specific Safety Data Sheet is unavailable, a conservative approach to waste disposal is critical. The following step-by-step process ensures that the waste is managed in a safe, compliant, and environmentally responsible manner.
-
Waste Characterization and Segregation :
-
Assume Hazard : Treat this compound waste as hazardous.[1]
-
Do Not Mix : To prevent unknown and potentially dangerous chemical reactions, do not mix this compound waste with other chemical waste streams.[1]
-
Segregate by Form : Maintain separate, clearly marked containers for solid and liquid waste.[1]
-
-
Container Selection and Management :
-
Use Compatible Containers : Select waste containers made of materials compatible with organic compounds, such as glass or polyethylene.[1]
-
Ensure Proper Sealing : All waste containers must have secure, leak-proof lids.[1] Keep containers closed except when adding waste.
-
Maintain Container Integrity : Regularly inspect waste containers for any signs of degradation, such as cracks, leaks, or discoloration.[1]
-
-
Labeling :
-
Label Immediately : Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1]
-
Complete Information : The label should include the full chemical name ("this compound"), the quantity, and the date.
-
-
Storage :
-
Designated Area : Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[1]
-
Secondary Containment : Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[1]
-
-
Disposal :
-
Contact Environmental Health and Safety (EHS) : When the waste container is full or ready for disposal, contact your institution's EHS department.[1]
-
Provide Documentation : Be prepared to provide the waste label and any available information about the compound.[1]
-
Professional Disposal : Your EHS department will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.[1]
-
Chemical and Physical Properties of this compound
The following table summarizes the available data for this compound. It is important to note the absence of toxicological and ecotoxicological data, which underscores the need for cautious handling and disposal.
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₅ |
| Molecular Weight | 356.41 g/mol |
| Physical Description | Oil |
| Source | Isolated from the leaves and stems of Piper schmidtii |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Biological Activity | Has a neuroprotective effect on Aβ25-35-induced PC12 cell damage with E₅₀ values of 3.06-29.3μM. |
| Toxicological Data | Not available |
| Ecotoxicological Data | Not available |
Disposal Decision Workflow for Research Chemicals without a Safety Data Sheet
The following diagram illustrates the decision-making process for the safe disposal of a research chemical, such as this compound, for which a specific SDS is not available.
Caption: Disposal decision workflow for a research chemical lacking a specific SDS.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
